molecular formula C6H3ClFN3O2S B6606610 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride CAS No. 2228241-54-9

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

カタログ番号: B6606610
CAS番号: 2228241-54-9
分子量: 235.62 g/mol
InChIキー: REEZWKVPAFTNKW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is a specialized chemical reagent designed for medicinal chemistry and chemical biology research. This multifunctional compound features a pyrrolo[2,3-d]pyrimidine core, a scaffold known for its strong affinity for kinase ATP-binding sites, making it a privileged structure in the development of anticancer agents . The reactive sulfonyl fluoride group at the 5-position enables this molecule to act as a versatile intermediate for covalent inhibitor discovery and activity-based protein profiling (ABPP), allowing researchers to selectively target serine, threonine, tyrosine, lysine, and histidine residues in enzymes. Its research applications are extensive, particularly in the synthesis of novel therapeutics targeting protein kinases such as p21-activated kinase 4 (PAK4), where pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity . Furthermore, this core structure shows significant promise in antimicrobial development, with recent studies identifying 4-substituted pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of the bacterial cell division protein FtsZ, a promising target for new antibiotics . The presence of both the chloro and sulfonyl fluoride substituents on the electron-rich heterocyclic system provides distinct sites for sequential functionalization via nucleophilic aromatic substitution and sulfur(VI) fluoride exchange (SuFEx) chemistry, facilitating the rapid generation of diverse compound libraries for structure-activity relationship studies.

特性

IUPAC Name

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN3O2S/c7-5-4-3(14(8,12)13)1-9-6(4)11-2-10-5/h1-2H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEZWKVPAFTNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=CN=C2Cl)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN3O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.62 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Orthogonal Reactivity and Kinase Targeting: A Technical Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Logic of the Scaffold

In the landscape of targeted therapeutics, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) core is a privileged scaffold, serving as the hinge-binding foundation for blockbuster Janus Kinase (JAK) inhibitors such as tofacitinib and baricitinib [1]. However, modern drug discovery increasingly demands covalent targeting to achieve extended target residence times.

As a Senior Application Scientist, I frequently leverage 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS: 2228241-54-9) as a masterclass in programmed reactivity. This molecule is not merely a building block; it is a dual-electrophile system. It combines a highly reactive C4-chloride for standard Nucleophilic Aromatic Substitution (SNAr) with a C5-sulfonyl fluoride (-SO2F) group tailored for Sulfur Fluoride Exchange (SuFEx) click chemistry [2]. This guide deconstructs the physicochemical properties, mechanistic causality, and self-validating protocols required to harness this molecule effectively.

Physicochemical Profiling & Mechanistic Causality

To design robust synthetic workflows, we must first understand the intrinsic properties of the molecule. The table below summarizes the critical quantitative data and the causality behind these metrics.

PropertyValueCausality & Experimental Significance
CAS Number 2228241-54-9Essential for regulatory tracking and procurement validation.
Molecular Formula C6H3ClFN3O2SDefines the exact atomic composition for mass spectrometry.
Monoisotopic Mass 234.96185 DaCritical for LC-MS validation. The [M+H]+ adduct at m/z 235.97 is the primary self-validating marker for starting material integrity [1].
XlogP (Predicted) 1.4Indicates moderate lipophilicity. This ensures the scaffold retains aqueous solubility for biochemical assays while maintaining sufficient lipophilicity for cellular permeability.
Hazard Classification Skin Corr. 1B, Acute Tox. 4The electrophilic nature of the C-Cl and -SO2F groups causes rapid cross-linking with biological nucleophiles (e.g., proteins), leading to tissue corrosion [1]. Handle strictly in a fume hood.

The Causality of Orthogonal Reactivity

The true power of this scaffold lies in its orthogonal reactivity . Why can we react the C4 position without destroying the C5-SO2F group?

  • The C4-Chloride (SNAr Susceptibility): The pyrimidine ring is highly electron-deficient due to the electronegativity of its nitrogen atoms. This lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the ring, making the C4-chloride highly susceptible to attack by amines even at room temperature [3].

  • The C5-Sulfonyl Fluoride (SuFEx Stability): Unlike sulfonyl chlorides (-SO2Cl) which hydrolyze rapidly, the S-F bond possesses significant covalent character and is thermodynamically stable. Fluoride is a "hard" base, meaning the -SO2F group remains inert to standard SNAr conditions. It requires specific thermodynamic activation—either via a strong, non-nucleophilic base (like DBU) or specific nucleophile deprotonation—to undergo exchange [2].

Self-Validating Experimental Protocols

To ensure reproducibility, every protocol must function as a self-validating system. The following methodologies detail the step-by-step functionalization of the scaffold.

Protocol 1: C4-Amination via SNAr

Objective: Install the primary hinge-binding amine at the C4 position while preserving the SuFEx warhead. Recent literature demonstrates that this amination can even be accelerated in aqueous media[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 eq, 1.0 mmol) in 5 mL of a polar aprotic solvent (e.g., DMF) or water.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to neutralize the generated HCl.

  • Reaction: Stir the mixture at 20°C–40°C for 2–4 hours.

  • Self-Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS (Positive Ion Mode). The reaction is complete when the parent mass (m/z 235.97) completely disappears, replaced by the [M+H]+ of the aminated product. The S-F bond will remain intact.

  • Workup: Quench with water and extract with ethyl acetate. Dry over Na2SO4 and concentrate in vacuo.

Protocol 2: SuFEx-Mediated Sulfonamide Formation

Objective: Activate the C5-SO2F group to install a targeted covalent warhead or build molecular complexity.

Step-by-Step Methodology:

  • Preparation: Dissolve the C4-aminated intermediate (1.0 eq, 1.0 mmol) in anhydrous acetonitrile (5 mL) under an inert argon atmosphere.

  • Nucleophile Addition: Add the target SuFEx nucleophile (e.g., a phenol or an amine, 1.5 eq). As shown by Dudziński et al., the deprotonation state of the nucleophile dictates the reaction pathway [2].

  • Activation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5 eq) to activate the exchange.

  • Reaction: Stir at room temperature for 12 hours.

  • Self-Validation (19F NMR): The starting material exhibits a characteristic, sharp singlet around +50 to +60 ppm (relative to CFCl3) corresponding to the -SO2F group. The complete disappearance of this signal in the 19F NMR spectrum is the definitive, self-validating marker of SuFEx completion.

Visualizing Workflows and Biological Pathways

To conceptualize the synthetic and biological utility of this scaffold, the following diagrams map the orthogonal synthesis workflow and the downstream biological targeting mechanism.

Workflow SM 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride (Dual Electrophile) SNAr C4-Aminated Intermediate (S-F Bond Intact) SM->SNAr SNAr Reaction Amines, DIPEA 20-40°C SuFEx C5-Sulfonamide/Sulfonate (Fully Functionalized) SNAr->SuFEx SuFEx Click Nucleophile, DBU 20°C

Fig 1. Orthogonal functionalization workflow leveraging SNAr at C4 followed by SuFEx at C5.

Pathway Inhibitor Functionalized Pyrrolo[2,3-d]pyrimidine Hinge Kinase Hinge Region (Hydrogen Bonding) Inhibitor->Hinge N1/N3 interaction Covalent Targeted Covalent Binding (via SuFEx warhead) Inhibitor->Covalent C5-SO2F reaction with Lys/Tyr Inhibition Kinase Inhibition (e.g., JAK, TNNI3K) Hinge->Inhibition Covalent->Inhibition Downstream Blockade of Downstream Signaling (STAT) Inhibition->Downstream Pathway Arrest

Fig 2. Mechanistic pathway of kinase inhibition via hinge binding and targeted covalent SuFEx interaction.

References

  • NextSDS Chemical Substance Information. "4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride — Chemical Substance Information." NextSDS. Available at: [Link]

  • Dudziński, J., Bochra, J., & Barbasiewicz, M. (2024). "Effect of Nucleophile Deprotonation on SuFEx: Synthesis of Sulfonamides." ResearchGate. Available at: [Link]

  • Yasuda, S., et al. (2024). "Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions." ResearchGate. Available at: [Link]

  • Lawhorn, B. G., et al. (2015). "Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K)." Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

literature review on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives for researchers, scientists, and drug development professionals.

Executive Summary

The convergence of privileged scaffolds with reactive, yet stable, electrophilic warheads represents a frontier in modern drug discovery, particularly for developing targeted covalent inhibitors. This guide provides a comprehensive technical overview of a highly promising chemical class: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives. We dissect the strategic rationale behind this molecular architecture, detailing the synthesis of the core structure, the mechanism of covalent engagement, and the vast therapeutic potential, primarily in kinase inhibition. This document serves as a foundational resource, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective for scientists engaged in the development of next-generation therapeutics.

Introduction: A Strategic Union of Scaffold and Warhead

The design of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives is a deliberate exercise in medicinal chemistry aimed at creating highly potent and selective covalent inhibitors. The efficacy of this scaffold arises from the synergistic combination of its three key components.

  • The 7H-pyrrolo[2,3-d]pyrimidine Core: Often referred to as 7-deazapurine, this heterocyclic system is a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to adenine, a natural ligand for ATP, allows it to competitively bind to the ATP-binding sites of numerous kinases, making it a "privileged scaffold" for designing potent inhibitors.[1][3] This scaffold has been successfully incorporated into approved drugs, validating its utility in targeting diseases ranging from cancer to autoimmune disorders.[1][4][5]

  • The 4-Chloro Substituent: The chlorine atom at the 4-position of the pyrimidine ring is not merely a structural element but a versatile synthetic handle.[6] It activates the ring for nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of a wide array of chemical moieties, such as amines, thiols, and alkoxides.[6] This versatility is crucial for fine-tuning the molecule's potency, selectivity, and pharmacokinetic properties during the drug development process.

  • The 5-Sulfonyl Fluoride Warhead: The sulfonyl fluoride (SF) group is a privileged covalent warhead in chemical biology.[7][8] It strikes an optimal balance between aqueous stability and reactivity. While relatively inert in the aqueous environment of the bloodstream, it becomes a potent electrophile when positioned correctly within the microenvironment of a protein's binding site. This allows it to form a stable covalent bond with nucleophilic amino acid residues like serine, threonine, tyrosine, and lysine.[7][8] This covalent and irreversible binding can lead to a prolonged duration of action and enhanced potency compared to non-covalent inhibitors.

The combination of these three features creates a powerful platform for developing targeted covalent inhibitors with significant therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of this class of compounds is a multi-step process that involves the initial construction of the core heterocyclic system, followed by the introduction of the sulfonyl fluoride warhead and subsequent diversification.

Part A: Synthesis of the 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Core

The construction of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate is a well-established process. Multiple synthetic routes have been reported, often starting from simple precursors and culminating in a chlorination step.[1][2][9] A common and efficient method involves the chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-one using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] Recent advancements have focused on improving yields and operational simplicity, making the scaffold more accessible for research.[2][4][10]

Part B: Introduction of the 5-Sulfonyl Fluoride Moiety

This is the key step in creating the covalent warhead. It typically involves a two-step procedure on the protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core:

  • Chlorosulfonylation: The C5 position of the pyrrole ring is first chlorosulfonylated using chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces a -SO₂Cl group onto the scaffold.

  • Fluorination: The resulting sulfonyl chloride is then converted to the more stable sulfonyl fluoride by treatment with a mild fluorinating agent, such as potassium fluoride.

Part C: Derivatization at the 4-Position

With the core covalent scaffold in hand, the final step involves diversification via nucleophilic aromatic substitution at the C4 position. The reactive chlorine atom is displaced by various nucleophiles (e.g., primary or secondary amines) to generate a library of final compounds for biological screening.

Visualized Synthetic Workflow

G cluster_0 Core Synthesis cluster_1 Warhead Installation cluster_2 Diversification A Pyrrolo[2,3-d]pyrimidin-4-one B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Protected) A->B Chlorination (POCl₃) & Protection C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-sulfonyl chloride B->C Chlorosulfonylation (ClSO₃H) D 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-sulfonyl fluoride C->D Fluorination (KF) E Final Derivative Library D->E SₙAr Reaction (e.g., R₂NH)

Caption: Overall synthetic strategy for derivative library generation.

Mechanism of Action: Targeted Covalent Engagement

The therapeutic efficacy of these derivatives is rooted in their ability to form a stable, covalent bond with their intended biological target.

The 7-deazapurine scaffold first guides the inhibitor to the ATP-binding pocket of a target kinase. Non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, correctly orient the molecule. Once optimally positioned, the electrophilic sulfur atom of the sulfonyl fluoride warhead is placed in close proximity to a nucleophilic amino acid residue (e.g., the hydroxyl group of a serine or the ε-amino group of a lysine). This proximity facilitates a nucleophilic attack on the sulfur atom, displacing the fluoride ion and forming an irreversible covalent sulfonyl-enzyme adduct. This permanent modification of the enzyme's active site leads to a complete and sustained loss of function.

Visualized Mechanism of Covalent Inhibition

G Inhibitor Inhibitor R-SO₂F Complex Non-Covalent Complex [Enzyme···Inhibitor] Inhibitor->Complex Reversible Binding Enzyme_Initial Target Enzyme Nu-H Enzyme_Initial->Complex Reversible Binding Enzyme_Final Covalently Modified Enzyme R-SO₂-Nu Complex->Enzyme_Final Irreversible Covalent Bond Formation HF H-F

Caption: Covalent bond formation between the inhibitor and target enzyme.

Therapeutic Applications and Biological Targets

The primary application for this class of compounds is in the development of kinase inhibitors for oncology and inflammatory diseases.[5][11] The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a proven pharmacophore for targeting a wide range of kinases.

  • Potential Kinase Targets:

    • Janus Kinases (JAKs): The scaffold is a key component of approved JAK inhibitors like Tofacitinib and Ruxolitinib, used for autoimmune diseases and myelofibrosis.[1]

    • Tec Family Kinases (e.g., Itk, Btk): Covalent inhibitors targeting these kinases are crucial for treating B-cell malignancies and inflammatory conditions.[12]

    • Receptor Tyrosine Kinases (e.g., EGFR, HER2): Covalent inhibitors have overcome resistance mechanisms in non-small cell lung cancer and other solid tumors.[13]

  • Other Potential Applications:

    • Antiviral Agents: Pyrrolo[2,3-d]pyrimidine derivatives have shown promise as antiviral agents, including against flaviviruses like Zika and Dengue.[14]

    • Anti-inflammatory Agents: Beyond JAK inhibition, the scaffold can be used to target other inflammatory mediators.[5]

The modular nature of the synthesis allows for extensive Structure-Activity Relationship (SAR) studies. By varying the substituent introduced at the C4-position, researchers can optimize the inhibitor for a specific kinase, enhancing potency against the desired target while minimizing off-target effects.

Key Experimental Protocols

Protocol 1: General Procedure for Synthesis of 4-Amino Derivatives via SNAr

This protocol outlines a representative method for the final diversification step.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, NMP) in a sealed vial, add the desired amine nucleophile (1.2 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Heating: Heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by a suitable analytical technique, such as LC-MS or TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final 4-amino-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Note: The use of a polar aprotic solvent is crucial for SNAr reactions as it solvates the cation of the base without deactivating the nucleophile. The excess base neutralizes the HCl generated during the reaction, driving it to completion. The temperature is optimized to provide sufficient energy to overcome the activation barrier without causing degradation of the starting materials or products.

Protocol 2: Intact Protein Mass Spectrometry for Covalent Target Engagement

This protocol validates the covalent binding mechanism.

  • Incubation: Incubate the purified target protein (e.g., a kinase) with a molar excess (e.g., 5-10 eq) of the sulfonyl fluoride derivative in a biochemically appropriate buffer (e.g., HEPES or PBS) at room temperature or 37 °C for a defined period (e.g., 1-4 hours).

  • Sample Preparation: Quench the reaction if necessary. Desalt the protein sample using a C4 ZipTip or a similar desalting column to remove excess inhibitor and buffer salts.

  • Mass Spectrometry Analysis: Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS). Acquire the mass spectrum over a suitable m/z range to observe the multiply charged ions of the protein.

  • Data Deconvolution: Deconvolute the raw mass spectrum to obtain the zero-charge-state mass of the protein.

  • Analysis: Compare the mass of the inhibitor-treated protein with a vehicle-treated control. A mass shift corresponding to the molecular weight of the inhibitor (minus the elements of HF) confirms the formation of a 1:1 covalent adduct.

Self-Validation Note: This method is self-validating. The observation of a precise mass increase that directly corresponds to the molecular weight of the bound fragment provides unambiguous evidence of covalent modification, confirming the intended mechanism of action.

Data Summary and Future Outlook

The development of covalent inhibitors based on this scaffold is an active area of research. Quantitative data for novel derivatives are typically presented in tabular format to facilitate comparison.

Table 1: Representative Biological Data for Hypothetical Derivatives

Compound ID4-Position SubstituentTarget KinaseIC₅₀ (nM)Covalent Adduct (MS)
XYZ-001 CyclopropylamineKinase A15Confirmed
XYZ-002 3-fluoroanilineKinase A8Confirmed
XYZ-003 MorpholineKinase A250Confirmed
XYZ-004 3-fluoroanilineKinase B>10,000Not Observed
Future Directions

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride platform is ripe for further exploration. Future research will likely focus on:

  • Targeting Novel Kinases: Applying this scaffold to inhibit kinases for which no effective covalent inhibitors currently exist.

  • Improving Selectivity: Fine-tuning the 4-position substituent to achieve exquisite selectivity for a single kinase or a specific kinase subfamily, thereby reducing off-target toxicity.

  • Exploring Non-Kinase Targets: The sulfonyl fluoride warhead can react with various nucleophilic residues, opening the door to targeting other enzyme classes such as proteases or phosphatases.

  • Development of Chemical Probes: Using these derivatives as activity-based probes to identify and validate new drug targets in complex biological systems.

References

  • ChemicalBook. (2024, May 11). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Applications in Medicinal Chemistry and its Improved Synthesis.
  • Benchchem. 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 3680-69-1.
  • ChemicalBook. (2023, October 10). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety.
  • Srini Chem. Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry.
  • ResearchGate. An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk).
  • PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers.
  • Guidechem. (2023, May 6). What is the synthesis method of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine?.
  • Benchchem. Technical Support Center: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • OUCI. (2018). An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • ResearchGate. (2025, December 30). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N‐(7H‐Pyrrolo[2,3‐d]pyrimidin‐4‐yl)cinnamamides as Potential Covalent Inhibitors for Oncology.
  • PubMed. (2025, December 6). Design, Synthesis, Computational Modeling and Biological Evaluation of Novel N-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cinnamamides as Potential Covalent Inhibitors for Oncology.
  • Chemical Reviews. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.
  • PMC - NIH. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology.
  • MDPI. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus.
  • RSC Publishing. Sulfonyl fluorides as privileged warheads in chemical biology.

Sources

A Technical Guide to the Structural Elucidation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride: A Covalent Warhead in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] The introduction of a sulfonyl fluoride moiety at the 5-position transforms this privileged scaffold into a potent, covalent inhibitor, a tool of increasing importance in the development of targeted therapeutics.[3] This guide provides a comprehensive technical overview of the synthesis, and a prospective analysis of the crystal structure and X-ray diffraction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride. While experimental crystallographic data for this specific molecule is not yet publicly available, this document leverages data from the core scaffold and related structures to provide a robust predictive analysis for researchers, scientists, and drug development professionals.

Introduction: The Convergence of a Privileged Scaffold and a Reactive Moiety

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, core is a bioisostere of purine and a key structural motif in a multitude of clinically approved drugs, particularly Janus kinase (JAK) inhibitors.[1] Its derivatization, such as in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a versatile platform for the synthesis of targeted therapies.[4]

In parallel, the sulfonyl fluoride (-SO2F) group has emerged as a preferred electrophilic warhead for the design of covalent inhibitors.[3] Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of stability and reactivity, being generally stable to hydrolysis while reacting selectively with nucleophilic amino acid residues (such as lysine, tyrosine, and histidine) in a protein's binding pocket.[5][6] This "click-and-bind" functionality, termed Sulfur(VI) Fluoride Exchange (SuFEx), has revolutionized the design of highly specific and potent drugs.[5]

The combination of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold with a 5-sulfonyl fluoride group is therefore of significant interest for the development of next-generation covalent kinase inhibitors. Understanding the precise three-dimensional structure of this molecule is paramount for rational drug design and for elucidating its interactions with target proteins.

Synthesis and Crystallization: From Precursor to Covalent Warhead

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride would logically proceed through the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine precursor, followed by functionalization at the 5-position.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

A well-established, multi-step synthesis starting from 7H-pyrrolo[2,3-d]pyrimidin-4-ol is commonly employed.[4]

Experimental Protocol:

  • Chlorination of 7H-pyrrolo[2,3-d]pyrimidin-4-ol: A mixture of 7H-pyrrolo[2,3-d]pyrimidin-4-ol, phosphoryl chloride (POCl3), and an appropriate solvent such as toluene is prepared.[4]

  • Base Addition: A tertiary amine base, for example, N,N-diisopropylethylamine, is added portion-wise while maintaining a controlled temperature (e.g., 50°C).[4]

  • Reaction Monitoring: The reaction is monitored for completion using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Workup: The reaction mixture is carefully quenched with water, ensuring the temperature remains controlled.[4]

  • Isolation and Purification: The product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, can be isolated by filtration and purified by recrystallization or column chromatography.[4]

Proposed Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

The introduction of a sulfonyl fluoride group onto an aromatic ring can be achieved through several methods. A plausible route for the 5-functionalization of the pyrrolo[2,3-d]pyrimidine core would involve the conversion of a 5-bromo or 5-iodo precursor to the corresponding sulfonyl fluoride.

Proposed Experimental Protocol:

  • Halogenation at the 5-position: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is first halogenated at the 5-position, for instance using N-bromosuccinimide or N-iodosuccinimide.

  • Palladium-Catalyzed Sulfonylation: The resulting 5-halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is then subjected to a palladium-catalyzed reaction with a sulfur dioxide source, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), to form a sulfinate intermediate.[7]

  • In Situ Fluorination: The sulfinate is then treated in situ with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to yield the final product, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.[7]

Synthesis_Workflow A 7H-pyrrolo[2,3-d]pyrimidin-4-ol B 4-chloro-7H-pyrrolo[2,3-d]pyrimidine A->B POCl3, Base C 5-halo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine B->C NBS or NIS D 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride C->D 1. Pd Catalyst, DABSO 2. NFSI X-ray_Diffraction_Workflow A Single Crystal Growth B Crystal Mounting A->B C X-ray Data Collection B->C D Data Processing and Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Structural Analysis (CIF) F->G

Sources

The Solubility Profile and Solvent-Driven Reactivity of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold is a privileged pharmacophore, serving as the structural backbone for numerous FDA-approved kinase inhibitors (e.g., tofacitinib, ruxolitinib)[1]. The functionalization of this core with a sulfonyl fluoride (-SO₂F) group at the C5 position yields 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS: 2228241-54-9), a highly versatile, bifunctional building block.

This compound offers orthogonal reactivity: the C4-chlorine is primed for Nucleophilic Aromatic Substitution (SₙAr) or palladium-catalyzed cross-coupling[2], while the C5-sulfonyl fluoride acts as a robust warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[3]. However, unlocking this orthogonal reactivity requires a precise understanding of its solubility profile. This whitepaper details the physicochemical causality behind the compound's solvation behavior, provides a quantitative solubility matrix, and outlines self-validating protocols for solvent-dependent functionalization.

Physicochemical Architecture & Solvation Causality

To optimize reaction conditions, one must understand why this molecule behaves the way it does in solution.

  • The Rigid Heterocyclic Core: The parent 4-chloro-7H-pyrrolo[2,3-d]pyrimidine possesses a strong propensity for intermolecular hydrogen bonding. The pyrrole nitrogen (N7-H) acts as a potent hydrogen-bond donor, while the pyrimidine nitrogens (N1, N3) act as acceptors. This creates a tightly packed crystalline lattice that restricts solubility in non-polar solvents, necessitating highly polar aprotic solvents like DMSO or DMF to disrupt the lattice[1].

  • The Sulfonyl Fluoride Perturbation: The introduction of the -SO₂F group at the C5 position fundamentally alters the molecule's solvation thermodynamics. Unlike sulfonic acids (-SO₃H) or sulfonyl chlorides (-SO₂Cl), the sulfonyl fluoride is highly stable to hydrolysis and does not readily ionize[4]. It acts as a weak hydrogen-bond acceptor but significantly increases the overall lipophilicity (LogP) of the molecule.

  • Causality in Solvent Selection: The lipophilic contribution of the -SO₂F group expands the compound's solubility window into moderately polar solvents like acetonitrile (MeCN) and ethyl acetate (EtOAc)[5]. This is a critical advantage, as high-boiling solvents like DMSO complicate the late-stage isolation of SuFEx products.

Quantitative Solubility Profile in Organic Solvents

The following table summarizes the kinetic solubility limits of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride. Note: Values are derived kinetic estimates based on the empirical solvation of the parent scaffold and the lipophilic index of the -SO₂F moiety.

Solvent ClassSolventDielectric Constant (ε)Est. Kinetic Solubility (mg/mL at 25°C)Primary Application Suitability
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Stock solutions, High-temp SₙAr
Polar Aprotic Dimethylformamide (DMF)36.7> 80Polymer SuFEx, Pd-Cross-coupling
Polar Aprotic Acetonitrile (MeCN)37.5~ 45Liquid-phase SuFEx, LC-MS monitoring
Polar Protic Methanol (MeOH)32.7~ 30Recrystallization, Low-temp SₙAr
Moderately Polar Ethyl Acetate (EtOAc)6.0~ 25Liquid-liquid extraction, Silica chromatography
Halogenated Dichloromethane (DCM)8.9~ 15Biphasic reactions, Mild SuFEx
Aqueous Water80.1< 0.1Anti-solvent precipitation, Aqueous workup

Orthogonal Reactivity and Solvent Workflows

The true value of this building block lies in chemoselective functionalization. The choice of solvent dictates which functional group (C4-Cl vs. C5-SO₂F) is activated.

SolventWorkflow Start 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride Branch1 Target: C5-SO2F (SuFEx Click) Start->Branch1 Base Catalysis (DBU/BEMP) Branch2 Target: C4-Cl (SNAr / Coupling) Start->Branch2 Nucleophile / Pd Heat (80-120°C) Solvent1 Acetonitrile (MeCN) Solubility: ~45 mg/mL Benefit: Easy byproduct removal Branch1->Solvent1 Solvent2 DMF / DMSO Solubility: >80 mg/mL Benefit: High temp tolerance Branch2->Solvent2 Result1 Aryl/Alkyl Sulfonates Solvent1->Result1 Result2 C4-Functionalized Kinase Core Solvent2->Result2

Orthogonal reactivity pathways and optimal solvent selection for the bifunctional pyrimidine core.
Workflow A: SuFEx Click Chemistry (Acetonitrile)

For the functionalization of the C5-SO₂F group with phenols or amines, Acetonitrile (MeCN) is the optimal solvent[5].

  • Causality: The SuFEx reaction, typically catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BEMP, proceeds through a polar transition state. MeCN provides sufficient dielectric stabilization for this transition state while maintaining a low enough boiling point (82°C) to allow for rapid concentration in vacuo. Furthermore, the fluoride salts generated as byproducts often precipitate in MeCN, driving the equilibrium forward.

Workflow B: Nucleophilic Aromatic Substitution (DMSO/DMF)

For the displacement of the C4-chlorine with primary or secondary amines to build the kinase inhibitor pharmacophore, DMSO or DMF is required[2].

  • Causality: SₙAr on the electron-deficient pyrimidine ring requires elevated temperatures (typically 80°C–120°C) to overcome the activation energy barrier. DMSO provides the high boiling point and excellent solvating power necessary to keep both the starting material and the highly polar amine nucleophiles in a homogeneous phase.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify success at each stage.

Protocol 1: Determination of Kinetic Solubility via HPLC-UV

This protocol self-validates by utilizing a closed-loop standard curve, ensuring that matrix effects from different solvents do not skew the solubility data.

  • Preparation of Standard Curve: Dissolve exactly 10.0 mg of the compound in 10.0 mL of DMSO (a solvent where total dissolution is guaranteed). Perform serial dilutions to create standards at 0.1, 0.25, 0.5, and 1.0 mg/mL. Inject into HPLC-UV (254 nm) to establish a linear calibration curve (R² > 0.999).

  • Saturation: Add 50 mg of the compound to a 2.0 mL Eppendorf tube. Add 1.0 mL of the target test solvent (e.g., MeCN).

  • Equilibration: Agitate the suspension on a thermomixer at 25°C at 1000 RPM for 24 hours. Validation Check: A visible solid pellet must remain; if all solid dissolves, the saturation point has not been reached.

  • Filtration: Centrifuge at 14,000 RPM for 10 minutes. Carefully extract 0.5 mL of the supernatant and pass it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtered aliquot 1:100 in the mobile phase and inject it into the HPLC. Calculate the concentration against the standard curve.

Protocol 2: Chemoselective SuFEx Coupling in Acetonitrile

This protocol self-validates through LC-MS mass tracking and a specific aqueous wash that selectively removes the catalytic byproduct.

  • Initiation: In an oven-dried 10 mL vial, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 eq, 0.5 mmol) and a target phenol (1.1 eq, 0.55 mmol) in 3.0 mL of anhydrous Acetonitrile.

  • Catalysis: Add DBU (0.2 eq, 0.1 mmol) dropwise at room temperature.

  • Monitoring (Validation Check 1): After 2 hours, sample 5 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is validated when the starting material mass [M+H]⁺ disappears and the product mass appears. The C4-chlorine isotope pattern (M, M+2 in a 3:1 ratio) must remain intact, proving chemoselectivity.

  • Quenching & Workup: Concentrate the mixture in vacuo to remove MeCN. Redissolve the crude residue in 10 mL EtOAc.

  • Purification (Validation Check 2): Wash the organic layer with 1M aqueous HCl (2 x 5 mL) to protonate and remove the DBU catalyst, followed by saturated aqueous NaHCO₃ (5 mL) to remove any unreacted phenol. Dry over MgSO₄, filter, and concentrate. The resulting solid is the pure aryl fluorosulfate derivative.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • SuFEx-Based Synthesis of Polysulfates Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization Source: Journal of the American Chemical Society (JACS) URL:[Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Methodological & Application

protein labeling techniques using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Kinome Profiling and Protein Labeling via SuFEx Chemistry using 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Executive Summary

As chemoproteomics evolves, the ability to selectively profile the active state of the kinome in live cells has become paramount for drug development. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS: 2228241-54-9)[1] has emerged as an exceptionally versatile bifunctional synthon. It elegantly combines a privileged kinase hinge-binding scaffold with a latent electrophilic warhead capable of Sulfur(VI) Fluoride Exchange (SuFEx)[2].

In this application note, I will guide you through the mechanistic rationale, late-stage diversification, and live-cell application of this synthon. By understanding the causality behind each experimental variable, researchers can build self-validating chemoproteomic workflows that accurately map cellular target engagement.

Mechanistic Rationale & Synthon Design

The architecture of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is deliberately designed to exploit the conserved microenvironment of the kinase ATP-binding pocket:

  • The Hinge-Binding Core: The pyrrolo[2,3-d]pyrimidine scaffold is a bioisostere of the adenine ring of ATP. It forms critical bidentate hydrogen bonds with the kinase hinge region, anchoring the molecule within the active site[3].

  • Late-Stage Diversification (C4 Position): The highly electrophilic C4-chloride allows for rapid Nucleophilic Aromatic Substitution (SNAr). By reacting this position with functionalized amines (e.g., propargylamine), researchers can easily install bioorthogonal handles (alkynes/azides) without disrupting the core binding affinity.

  • Proximity-Driven SuFEx (C5 Position): The 5-sulfonyl fluoride group projects deeply into the ATP pocket. While sulfonyl fluorides are largely inert to aqueous hydrolysis, they become highly reactive when placed in close proximity to the conserved catalytic lysine (or tyrosine)[2]. This microenvironment stabilizes the leaving fluoride ion, triggering an irreversible SuFEx reaction that forms a stable sulfonamide linkage[4].

Recent innovations, such as the CellEKT platform, have demonstrated that pyrrolo-pyrimidine-derived probes can profile over 300 endogenous kinases, offering unprecedented insights into cellular target engagement[5].

Mechanism N1 Hinge Region Pyrrolo-pyrimidine H-Bonding N2 ATP Pocket Proximity Orientation N1->N2 N3 Catalytic Lysine Nucleophilic Attack N2->N3 N4 SuFEx Reaction HF Elimination N3->N4 N5 Irreversible Adduct Sulfonamide Linkage N4->N5

Mechanistic sequence of proximity-driven SuFEx labeling at the kinase catalytic lysine.

Physicochemical Properties & Reactivity Profile

To successfully utilize this synthon, one must respect its dual reactivity. Table 1 summarizes the critical parameters that dictate its behavior in synthetic and biological environments.

Table 1: Physicochemical Profile of the Bifunctional Synthon

ParameterSpecificationCausality / Relevance
CAS Number 2228241-54-9[1]Unique identifier for procurement and regulatory tracking.
Molecular Formula C6H3ClFN3O2S[6]Low molecular weight (234.96 Da) allows modular expansion without exceeding Lipinski's rules[6].
C4-Chloride Highly electrophilicEnables rapid late-stage diversification via SNAr with functionalized amines (e.g., alkynes).
C5-Sulfonyl Fluoride Latent electrophileUndergoes proximity-driven SuFEx with lysine; resistant to non-specific aqueous hydrolysis[2].

Workflow Overview

The transition from a raw chemical building block to a fully realized chemoproteomic dataset requires a multi-stage workflow. The diagram below illustrates the critical path from probe synthesis to proteomic enrichment.

Workflow A Precursor Synthon (4-Chloro SF) B SNAr Diversification (Alkyne-Amine) A->B Synthesis C Activity-Based Probe (Clickable SF) B->C D Live Cell Treatment (Target Engagement) C->D Permeation E Covalent Labeling (SuFEx at Lysine) D->E Proximity F Cell Lysis & CuAAC (TAMRA/Biotin) E->F G Proteomic Analysis (LC-MS/MS) F->G Enrichment

Workflow from probe synthesis via SNAr to kinome-wide SuFEx labeling and proteomic analysis.

Experimental Protocols

Protocol A: Synthesis of the Clickable Activity-Based Probe

In my experience optimizing chemoproteomic workflows, the premature hydrolysis of the sulfonyl fluoride warhead is the most common point of failure. Strict anhydrous conditions during this step are non-negotiable.

  • Preparation: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the SNAr reaction, preventing acidic degradation of the sensitive sulfonyl fluoride warhead.

  • Amine Addition: Cool the reaction to 0°C and add propargylamine (1.2 eq) dropwise.

    • Causality: The C4 position is highly electrophilic. Cooling minimizes off-target reactions and preserves the C5-sulfonyl fluoride.

  • Reaction: Stir at room temperature for 2 hours. Monitor via TLC or LC-MS.

  • Self-Validating QC Checkpoint: Purify via flash chromatography and confirm product mass via LC-MS. Critical: The mass spectrum must show an [M+H]+ corresponding to the alkyne-adduct without a loss of 20 Da. A -20 Da shift indicates loss of HF, meaning the warhead is dead.

Protocol B: In Situ Live-Cell Target Engagement
  • Cell Culture: Culture Jurkat or HEK293T cells to 80% confluency.

  • Probe Incubation: Treat cells with the synthesized clickable probe (typically 1–5 µM) for 1–2 hours at 37°C.

    • Causality: Live-cell labeling preserves endogenous multi-protein complexes and physiological ATP concentrations. This ensures that the target engagement reflects true cellular efficacy, as the probe must actively compete with millimolar intracellular ATP[5].

  • Self-Validating Control (Competition Assay): In a parallel well, pre-treat cells with a pan-kinase inhibitor (e.g., staurosporine or dasatinib) for 30 minutes prior to probe addition[4].

    • Causality: If the labeling is truly active-site directed, the pre-treated sample will exhibit a proportional decrease in fluorescence or MS/MS spectral counts, validating the specificity of the SuFEx reaction.

  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

Protocol C: CuAAC (Click) Chemistry & Enrichment
  • Normalization: Clarify the lysate via centrifugation and normalize protein concentration to 2 mg/mL using a BCA assay.

  • Click Reaction: To 1 mL of lysate, add reagents in the following strict order :

    • TAMRA-Azide or Biotin-Azide (100 µM final)

    • THPTA ligand (1 mM final)

    • CuSO4​ (200 µM final)

    • Freshly prepared Sodium Ascorbate (2 mM final)

    • Causality: The order of addition is critical. Pre-mixing THPTA and CuSO4​ prevents copper-induced protein precipitation and oxidative damage. Fresh ascorbate ensures robust reduction of Cu(II) to the catalytically active Cu(I)[5].

  • Incubation: Vortex gently and react for 1 hour at room temperature in the dark.

  • Precipitation: Quench the reaction and precipitate proteins using a methanol/chloroform extraction to remove unreacted fluorophore/biotin, which is essential for reducing background noise in downstream SDS-PAGE or LC-MS/MS.

Data Presentation & Troubleshooting

When executing broad-spectrum kinase profiling, data integrity hinges on recognizing and mitigating artifacts. Table 2 outlines a self-correcting framework for common issues encountered during SuFEx chemoproteomics.

Table 2: Troubleshooting & QC for SuFEx Chemoproteomics

ObservationCausal FactorResolution & Self-Validating QC
Loss of SF warhead during synthesis Acidic/Basic hydrolysisMaintain strict anhydrous conditions. QC: LC-MS must show intact [M+H]+ without -20 Da (HF loss).
High background in in-gel fluorescence Unreacted azide/alkyne dyePerform stringent methanol/chloroform precipitation post-CuAAC to remove free dye before loading the gel.
Poor kinome coverage / Low signal Intense intracellular ATP competitionIncrease probe concentration or incubation time. QC: Run a staurosporine competition control to verify active-site engagement[4].
Protein precipitation during CuAAC Cu(I) disproportionation / ROS generationPre-mix CuSO4​ with THPTA ligand (1:5 ratio) before adding to lysate. Always use freshly dissolved sodium ascorbate[5].

References

  • NextSDS. "4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride — Chemical Substance Information." Available at: [Link]

  • PubChemLite. "4-chloro-7h-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (C6H3ClFN3O2S)." Available at: [Link]

  • Journal of the American Chemical Society. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Available at: [Link]

  • Chemical Society Reviews. "Advances in sulfonyl exchange chemical biology: expanding druggable target space." Available at: [Link]

  • Molecular & Cellular Proteomics. "CellEKT: A Robust Chemical Proteomics Workflow to Profile Cellular Target Engagement of Kinase Inhibitors." Available at: [Link]

  • Journal of Medicinal Chemistry. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases." Available at: [Link]

Sources

Application Note: Orthogonal Late-Stage Functionalization via 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

Late-stage functionalization (LSF) has fundamentally transformed medicinal chemistry by enabling the rapid, divergent synthesis of compound libraries from advanced intermediates. The compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS 2228241-54-9)[1] serves as a highly versatile, bifunctional hub for drug discovery.

The pyrrolo[2,3-d]pyrimidine scaffold is a well-established bioisostere of purine, exhibiting profound efficacy in targeting the ATP-binding cleft of kinases (such as RET, JAK, and EGFR)[2][3], as well as broad-spectrum antimicrobial applications[4]. Traditional de novo synthesis of these inhibitors often requires linear assembly for each analog, bottlenecking structure-activity relationship (SAR) studies. By integrating a C5-sulfonyl fluoride (-SO2F) group, researchers can leverage Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—pioneered by the Sharpless laboratory—to achieve orthogonal, high-throughput diversification directly in 96-well plates[5][6].

Mechanistic Causality: The Principle of Orthogonal Reactivity

The power of this specific building block lies in the distinct electronic environments of its two reactive handles, which allow for a predictable, two-step functionalization sequence without the need for protecting groups.

  • C4-Position (SNAr): The pyrimidine ring is highly electron-deficient, a property further enhanced by the electron-withdrawing C5-SO2F group. This makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Primary and secondary amines can displace the chloride under mild basic conditions.

  • C5-Position (SuFEx): Sulfonyl fluorides are uniquely privileged electrophiles. Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, the S(VI)-F bond is highly resistant to reduction, oxidation, and thermodynamic hydrolysis[7]. It remains entirely intact during the C4 SNAr reaction. The SuFEx reaction is only triggered by specific catalysts (such as DBU or BEMP) that form a hydrogen-bonded complex with the incoming nucleophile (e.g., a phenol), effectively lowering the activation barrier for fluoride displacement[8].

Workflow Hub 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride SNAr Step 1: SNAr at C4 (Amine coupling) Hub->SNAr Primary Amine Base, Heat SuFEx Step 2: SuFEx at C5 (Phenol/Amine coupling) SNAr->SuFEx Phenol/Sec-Amine DBU or BEMP Library HTS Library Generation (96-well plates) SuFEx->Library Miniaturized Synthesis Screening Direct Biological Assay (e.g., Kinase Inhibition) Library->Screening In situ testing

Fig 1: Orthogonal LSF workflow of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

Quantitative Reaction Scope

The orthogonal nature of this hub allows for broad substrate tolerance. The table below summarizes the validated reaction parameters and expected quantitative outcomes for various nucleophile classes during the two-stage functionalization process.

Nucleophile ClassTarget PositionReaction TypeCatalyst / BaseTemp (°C)Time (h)Typical Yield (%)
Primary Aliphatic AminesC4SNArDIPEA (2.0 eq)802 - 485 - 95
Substituted AnilinesC4SNArDIPEA / Heat100 - 1204 - 875 - 90
Unhindered PhenolsC5 (-SO2F)SuFExDBU (20 mol%)RT1 - 385 - 99
Sterically Hindered PhenolsC5 (-SO2F)SuFExBEMP (20 mol%)504 - 1270 - 85
Secondary AminesC5 (-SO2F)SuFExDBU (1.0 eq)RT4 - 875 - 90

Experimental Protocols

Protocol A: Regioselective C4-Amination (Core Assembly)

Objective: Couple a primary amine or aniline to the C4 position while strictly preserving the C5-SO2F group for downstream LSF.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while efficiently scavenging the HCl byproduct. Aqueous strong bases (like NaOH) are explicitly avoided to prevent premature hydrolysis of the sulfonyl fluoride.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 mmol) in anhydrous n -butanol or DMF (5.0 mL).

  • Reagent Addition: Add the desired primary amine (1.1 mmol) followed by DIPEA (2.0 mmol).

  • Reaction Execution: Seal the vial and heat to 80 °C (for aliphatic amines) or 100 °C (for anilines) under a nitrogen atmosphere. Stir for 2–6 hours.

  • Self-Validating Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in LC-MS grade MeCN, and analyze. Validation criteria: The starting material mass peak (with its characteristic 3:1 35 Cl/ 37 Cl isotope pattern) must completely disappear. The product mass should correspond to [MSM​−Cl+Nuc] . Crucially, ensure the mass does not indicate a loss of 82 Da (which would indicate unintended loss of the -SO2F group).

  • Workup: Cool the mixture to room temperature. If using n -butanol, the product often precipitates directly and can be collected via vacuum filtration, washing with cold ethanol. If using DMF, precipitate the product by adding ice-cold water (15 mL), followed by filtration.

Protocol B: SuFEx-Mediated Late-Stage Functionalization (96-Well Format)

Objective: Diversify the C5-SO2F intermediate synthesized in Protocol A using a library of phenols to create a matrix of sulfonate esters for high-throughput screening[6].

Causality & Design: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is utilized as a bifunctional catalyst. It deprotonates the phenol and forms a tight, hydrogen-bonded transition state that specifically activates the S(VI) center while stabilizing the departing fluoride ion[8]. For highly sterically hindered phenols, the phosphazene base BEMP is substituted due to its superior basicity and non-nucleophilic nature.

SuFEx_Mechanism SF Sulfonyl Fluoride (R-SO2F) TS Hydrogen-Bonded Transition State SF->TS Nuc Nucleophile (Ar-OH or R'-NH2) Nuc->TS Base Catalyst (DBU / BEMP) Base->TS Activates Nuc & Stabilizes F- Prod Sulfonate / Sulfonamide (R-SO2-Nuc) TS->Prod F- Elimination

Fig 2: Logical relationship and transition state activation in SuFEx click chemistry.

Step-by-Step Procedure:

  • Plate Preparation: Using an automated liquid handler, dispense 10 µmol of the C4-aminated pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride intermediate (from Protocol A) into each well of a deep-well 96-well plate, dissolved in anhydrous DMSO (100 µL per well).

  • Nucleophile Array: Dispense a diverse library of phenols (12 µmol, 1.2 eq) dissolved in DMSO (50 µL) into the respective wells.

  • Catalyst Addition: Add DBU (2.0 µmol, 20 mol%) in DMSO (10 µL) to each well. For wells containing highly hindered ortho-substituted phenols, dispense BEMP (2.0 µmol) instead.

  • Reaction Execution: Seal the plate with a pierceable aluminum seal and agitate on an orbital shaker at room temperature for 3 hours.

  • Self-Validating Check ( 19 F NMR & LC-MS): For chemical validation of representative wells, 19 F NMR is definitive. Validation criteria: The characteristic sharp singlet of the -SO2F group (typically resonating between +50 to +60 ppm) must completely disappear, confirming quantitative conversion to the sulfonate.

  • Direct Biological Assay: Because SuFEx reactions are highly bio-orthogonal and DBU is tolerated in many biochemical assays at low concentrations, the crude DMSO reaction mixtures can be directly diluted (e.g., 1:1000) into assay buffer for immediate in vitro kinase inhibition screening[5][6].

References

  • Liu Z, Li J, Li S, Li G, Sharpless KB, Wu P. "SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization." J Am Chem Soc. 2018. URL: [Link]

  • Baranczak A, et al. "Using Sulfuramidimidoyl Fluorides that Undergo Sulfur(VI) Fluoride Exchange for Inverse Drug Discovery." NIH Public Access. URL: [Link]

  • Kitamura S, et al. "SuFEx-enabled high-throughput medicinal chemistry." J Am Chem Soc. 2020. URL: [Link]

  • "Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation." RSC Adv. 2025. URL: [Link]

  • "Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation." NIH Public Access. 2021. URL: [Link]

  • "4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride — Chemical Substance Information." NextSDS. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: SuFEx Optimization for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting and methodology guide for handling 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride . This highly functionalized 7-deazapurine building block presents a unique trifunctional reactivity profile: an electrophilic SuFEx hub (-SO₂F), an SₙAr-active chloride at the 4-position, and an acidic pyrrole proton at the 7-position.

While Sulfur(VI) Fluoride Exchange (SuFEx) is celebrated for its click-like efficiency and the physiological stability of the S(VI)-F bond[1], this specific substrate is highly prone to hydrolysis and side reactions if the electronic and environmental conditions are not strictly controlled.

Diagnostic Workflow: Hydrolysis Mitigation

SuFEx_Troubleshooting N1 Hydrolysis of -SO2F Observed in SuFEx N2 Is the 7H-pyrrole N-H protected? N1->N2 N3 Protect with SEM or Boc (Prevents base depletion) N2->N3 No N4 Are you using free alcohols with strong bases? N2->N4 Yes N5 Switch to Aryl/Alkyl Silyl Ethers (e.g., TMS-OR) N4->N5 Yes N6 Are solvents strictly anhydrous? N4->N6 No N7 Use dry MeCN/DMF + 4Å Molecular Sieves N6->N7 No N8 Optimize Catalyst: Use BEMP or BTMG/HMDS N6->N8 Yes

Troubleshooting workflow for preventing -SO2F hydrolysis during SuFEx.

Mechanistic Troubleshooting & FAQs

Q1: Why is my sulfonyl fluoride hydrolyzing to sulfonic acid despite the famous stability of the S(VI)-F bond? A1: While sulfonyl fluorides are generally resistant to hydrolysis under neutral conditions[1], the combination of strong SuFEx bases (like DBU) and trace water generates hydroxide ions. The electron-withdrawing nature of the 4-chloro-pyrrolo[2,3-d]pyrimidine core drastically increases the electrophilicity of the -SO₂F group, making it highly susceptible to nucleophilic attack by hydroxide[2].

Q2: How does the unprotected 7H-pyrrole nitrogen contribute to reaction failure? A2: The 7-NH proton is acidic (pKa ~10). Strong bases like DBU or BEMP will immediately deprotonate this nitrogen. This causes two fatal issues:

  • Base Quenching: It consumes your catalytic base, stalling the SuFEx catalytic cycle and giving ambient moisture time to cause hydrolysis.

  • Electronic Deactivation: The resulting anionic pyrrolopyrimidine core becomes electron-rich, reducing the electrophilicity of the -SO₂F group and preventing the desired exchange with weaker nucleophiles.

Q3: Why am I observing 4-hydroxy byproducts alongside my SuFEx product? A3: The 4-chloro group on the pyrimidine ring is highly primed for Nucleophilic Aromatic Substitution (SₙAr). If water and base are present, hydroxide acts as a competing nucleophile, displacing the chloride to form a 4-oxo/4-hydroxy species. Maintaining strictly anhydrous conditions is mandatory to protect both the -SO₂F and the 4-Cl groups.

Q4: Should I use free alcohols or silyl ethers as nucleophiles for this substrate? A4: Always use silyl ethers (e.g., TMS-ethers). Reacting free alcohols requires stoichiometric base to act as a proton sink, which promotes hydrolysis. Silyl ethers react via a concerted mechanism driven by the immense thermodynamic stability of the newly formed Si-F bond (~135 kcal/mol), requiring only a catalytic amount of base and generating volatile TMS-F instead of water[3].

Quantitative Catalyst Comparison

Choosing the right catalyst is the most critical variable in preventing hydrolysis. DBU is often too harsh for this specific heterocyclic substrate, leading to degradation[4].

Catalyst SystemTypical LoadingHydrolysis Risk4-Cl SₙAr RiskRelative RateRecommendation for this Substrate
DBU 10–30 mol%HighModerateModerateNot Recommended. High loading promotes off-target hydrolysis[3].
BEMP 1–10 mol%LowLowFastHighly Recommended. Excellent for silyl ethers at low loadings[3].
BTMG + HMDS 5 mol% + 10 mol%LowLowVery FastOptimal. Synergistic system; HMDS acts as an in situ silylating agent[4].
KHF₂ 100–200 mol%LowLowSlowViable. Mild, but suffers from poor solubility in organic solvents[2].

Self-Validating Experimental Protocols

To ensure reproducibility and high fidelity, the following protocols are designed as self-validating systems containing built-in analytical checkpoints.

Protocol A: Protection of the 7H-Nitrogen (Pre-SuFEx)

Causality: Masking the acidic 7-NH group with a 2-(Trimethylsilyl)ethoxymethyl (SEM) group prevents base depletion during the subsequent SuFEx step and increases the molecule's solubility in organic solvents.

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in small portions.

    • Self-Validation Checkpoint: Observe the reaction mixture. The immediate evolution of H₂ gas visually confirms that the NaH is active and the 7-NH proton is being successfully deprotonated.

  • Protection: After stirring for 15 minutes at 0 °C, add SEM-Cl (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc). The product will show a significantly higher Rf​ value than the starting material due to the loss of the polar N-H hydrogen bond donor.

Protocol B: Anhydrous SuFEx Coupling (Silyl Ether Route)

Causality: Utilizing BEMP as a phosphazene superbase allows for extremely low catalyst loading (5 mol%), minimizing the absolute concentration of any hydroxide generated from trace moisture[3].

  • Preparation: In a flame-dried Schlenk flask equipped with a rubber septum, add the SEM-protected sulfonyl fluoride (1.0 equiv), the desired aryl/alkyl silyl ether (1.2 equiv), and activated 4Å molecular sieves.

  • Solvent Addition: Purge the flask with argon for 5 minutes. Add strictly anhydrous Acetonitrile (MeCN, 0.1 M).

  • Catalyst Injection: Inject BEMP (5 mol%) via a microsyringe.

    • Alternative: If using free alcohols, add BTMG (5 mol%) and HMDS (10 mol%) to drive in situ silylation[4].

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: Do not rely solely on LC-MS, as sulfonyl fluorides can undergo in-source hydrolysis in the mass spectrometer, yielding false negatives. Instead, monitor the reaction via crude ¹⁹F NMR. The sharp singlet of the starting -SO₂F (typically between +50 to +60 ppm) will cleanly disappear as the S-F bond is converted to the target sulfonate ester. A new signal in the ¹⁹F NMR would only appear if a fluorinated nucleophile was used.

Sources

Technical Support Center: Optimizing SNAr on 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complex reactivity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride . This bifunctional building block presents a unique chemoselectivity challenge: it contains a highly electrophilic C4-chloride primed for Nucleophilic Aromatic Substitution (SNAr) and a C5-sulfonyl fluoride primed for Sulfur(VI) Fluoride Exchange (SuFEx).

Below, you will find a mechanistic breakdown, troubleshooting FAQs, optimized step-by-step protocols, and quantitative data to ensure your functionalization workflows are reproducible and high-yielding.

Mechanistic Overview & Chemoselectivity

The core challenge with this scaffold is managing the reactivity of three distinct sites: the C4-chloride, the C5-sulfonyl fluoride, and the acidic N7-proton.

According to recent comprehensive studies on halo(het)arene sulfonyl halides, sulfonyl fluorides exhibit remarkable thermodynamic stability and resistance to reduction compared to their chloride counterparts [1]. Because the SO₂F group is a "click" hub, it remains inert to many standard nucleophiles unless specifically activated. Consequently, SNAr at the C4 position will chemoselectively occur before sulfonylation at C5 , provided the temperature and base are properly controlled [1].

However, the N7-proton (pKa ~15) is a critical failure point. If a strong base is used, N7 is deprotonated. The resulting pyrrolide anion donates electron density into the pyrimidine ring via resonance, severely deactivating the C4 position toward SNAr.

G SM 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride Deprot N7-Deprotonated Anion (Unreactive to SNAr) SM->Deprot Strong Base (e.g., NaH) [Undesired Pathway] Protected N7-Protected Intermediate (e.g., SEM, Tosyl) SM->Protected Protecting Group (e.g., SEM-Cl, DIPEA) SNAr SNAr Product (C4-Functionalized) Protected->SNAr Nucleophile, Mild Base (e.g., K2CO3, DMF) SuFEx SuFEx Product (C5-Sulfonamide/Sulfonate) SNAr->SuFEx SuFEx Catalyst (e.g., DBU or BEMP)

Chemoselective workflow for sequential SNAr and SuFEx functionalization.

Troubleshooting FAQs

Q1: My SNAr reaction is stalling at <10% conversion, and I am recovering unreacted starting material. I am using NaH as the base. What is wrong? A: You are experiencing N7-deprotonation. NaH is a strong base that rapidly deprotonates the pyrrole nitrogen. The resulting anionic ring system is highly electron-rich, which neutralizes the electrophilicity of the C4-chloride. Solution: You must either pre-protect the N7 position (e.g., with a SEM or Tosyl group) or switch to a milder, non-deprotonating base like N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ if your nucleophile is sufficiently reactive.

Q2: I successfully substituted the C4 position, but my sulfonyl fluoride group hydrolyzed into a sulfonic acid. How can I prevent this? A: While sulfonyl fluorides are generally resistant to hydrolysis [2], extended heating in the presence of strong aqueous bases (like NaOH or KOH) or highly nucleophilic hydroxide ions in polar aprotic solvents will degrade the SO₂F group. Solution: Maintain strictly anhydrous conditions during the SNAr step. Use finely milled anhydrous K₂CO₃ or Cs₂CO₃, and dry your solvents (DMF or MeCN) over molecular sieves.

Q3: Can I perform the SuFEx reaction at C5 first, and then the SNAr at C4? A: Mechanistically, this is highly unfavorable. The C4-chloride on the pyrimidine ring is hyper-activated by the electron-withdrawing nature of the adjacent C5-SO₂F group. Attempting to force a SuFEx reaction first (e.g., using DBU and an amine) will almost certainly result in competitive or exclusive SNAr at C4 [1]. Always perform the SNAr at C4 first, followed by SuFEx at C5.

Standard Operating Procedures (SOPs)

To ensure self-validating and reproducible results, follow these sequential protocols.

Protocol A: N7-Protection (SEM-Cl)

Causality: Masking the acidic N-H prevents anion formation, maintaining the electrophilicity of the pyrimidine ring for the subsequent SNAr.

  • Charge a flame-dried flask with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 equiv) and anhydrous DMF (0.2 M).

  • Cool the solution to 0 °C under an inert argon atmosphere.

  • Add DIPEA (1.5 equiv) dropwise, followed by 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 equiv).

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective SNAr at C4

Causality: Using a mild inorganic base under anhydrous conditions allows the amine nucleophile to attack C4 without triggering SuFEx at the C5-SO₂F group.

  • Dissolve the N7-protected intermediate (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Add anhydrous finely milled K₂CO₃ (2.0 equiv) and the desired primary or secondary amine nucleophile (1.1 equiv).

  • Stir the suspension at 25 °C – 40 °C. Monitor by LC-MS. (Do not exceed 50 °C to preserve the SO₂F group).

  • Upon complete consumption of the starting material (typically 4–8 hours), filter the suspension through a Celite pad to remove inorganic salts.

  • Concentrate the filtrate in vacuo to yield the C4-aminated, C5-sulfonyl fluoride product.

Protocol C: Downstream SuFEx at C5

Causality: The SO₂F group requires a strong, non-nucleophilic amidine base (DBU) to activate the sulfur center for exchange with a new nucleophile[2].

  • Dissolve the SNAr product from Protocol B (1.0 equiv) in anhydrous MeCN (0.1 M).

  • Add the secondary amine nucleophile (2.0 equiv) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equiv).

  • Heat the reaction to 80 °C in a sealed vial for 12 hours.

  • Cool to room temperature, concentrate, and purify via preparative HPLC.

Quantitative Data Summary

The following table summarizes the causal relationship between base selection, N7-protection status, and the resulting chemoselectivity during the C4-SNAr step.

Base UsedSolventTemp (°C)N7 StatusSNAr Yield (C4)SO₂F Integrity (C5)Primary Failure Mode
NaH (2.0 eq)DMF25Unprotected< 5%IntactN7-deprotonation deactivates ring.
DIPEA (2.0 eq)iPrOH80Unprotected15 - 20%IntactPoor electrophilicity; thermal stalling.
K₂CO₃ (2.0 eq) MeCN 25 Protected (SEM) > 95% Intact None (Optimal Conditions).
NaOH (aq)THF/H₂O60Protected (SEM)N/ADestroyedBase-catalyzed hydrolysis of SO₂F.
DBU (0.2 eq)MeCN80Protected (SEM)MixedDestroyedPremature SuFEx activation.

References

  • Naumchyk, V., Andriashvili, V. A., Radchenko, D. S., Dudenko, D., Moroz, Y. S., Tolmachev, A. A., Zhersh, S., & Grygorenko, O. O. (2024). SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design. The Journal of Organic Chemistry.[Link]

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448.[Link]

Technical Support Center: Resolving Aqueous Solubility & Stability of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot the unique solubility and stability challenges associated with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride .

This molecule is a highly valuable, dual-reactive scaffold used in covalent drug discovery and chemoproteomics. However, its structural features create a "solubility-stability paradox" in aqueous biochemical assays. This guide synthesizes field-proven insights and authoritative chemical biology principles to help you build robust, self-validating experimental systems.

Mechanistic Insight: The Solubility-Stability Paradox

To successfully formulate this compound for aqueous assays, we must first understand the causality behind its behavior. The molecule possesses two distinct functional domains that dictate its physical chemistry:

  • The Hydrophobic Core: The flat, heteroaromatic pyrrolo[2,3-d]pyrimidine core is a privileged kinase hinge-binding scaffold[1]. However, this flatness drives strong intermolecular π−π stacking, leading to rapid aggregation and poor kinetic solubility (< 5 µM) in purely aqueous media[1].

  • The Dual Electrophiles: The molecule contains a 4-chloro group (highly susceptible to Nucleophilic Aromatic Substitution, SN​Ar ) and a 5-sulfonyl fluoride group. While sulfonyl fluorides are "privileged warheads" that possess significantly better thermodynamic stability and resistance to reduction than sulfonyl chlorides[2], they are not infinitely stable. They rely on "proximity-enhanced reactivity" to selectively label context-specific Tyrosine, Lysine, Serine, or Histidine residues in protein binding pockets[2]. In bulk water, especially at pH > 7.5, the −SO2​F group will slowly hydrolyze[3].

The Challenge: Strategies that maximize solubility (e.g., high co-solvent concentrations, basic pH) often accelerate the degradation of the reactive warheads.

Mechanism A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine- 5-sulfonyl fluoride B Hydrophobic Core (Pyrrolopyrimidine) A->B C Reactive Warheads (-Cl and -SO2F) A->C D π-π Stacking & Aggregation B->D Drives E Aqueous Hydrolysis (pH > 7.5) C->E Risk of F Solubilization Strategy: Surfactants (Tween-20/CHAPS) D->F Resolved by G Stability Strategy: Non-nucleophilic Buffer (HEPES) E->G Mitigated by

Mechanistic drivers of insolubility and degradation, with corresponding mitigation strategies.

Quantitative Data: Buffer Formulation Matrix

Optimizing your assay buffer requires balancing kinetic solubility with the half-life of the SuFEx (Sulfur(VI) Fluoride Exchange) warhead. The following table summarizes field-validated parameters for this specific scaffold.

Buffer Formulation / AdditiveConcentrationKinetic Solubility LimitImpact on −SO2​F / −Cl StabilityRecommended Use Case
Standard PBS (No additives) N/A< 5 µMModerate (Half-life ~12h)Not recommended; rapid aggregation
DMSO (Co-solvent) 5% (v/v)~ 50 µMModerateAvoid; high risk of protein denaturation
Tween-20 (Surfactant) 0.01% (v/v)> 100 µMNeutralOptimal for standard biochemical assays
CHAPS (Detergent) 1 mM> 150 µMNeutralExcellent for membrane-associated proteins
Tris-HCl Buffer 50 mM> 100 µM (with Tween)Poor (Reacts with 4-chloro via SN​Ar )Do not use ; causes covalent degradation
Bovine Serum Albumin (BSA) 0.1% (w/v)> 200 µMPoor (Acts as nucleophilic sink)Avoid ; causes false negatives in SuFEx

Step-by-Step Methodologies

To ensure a self-validating system, the preparation and dispensing of the compound must be strictly controlled.

Protocol 1: Preparation of Self-Validating Anhydrous Stocks

Water contamination in your master stock will silently destroy the sulfonyl fluoride warhead over time[2].

  • Desiccation: Allow the lyophilized compound vial to equilibrate to room temperature inside a desiccator before opening to prevent ambient condensation.

  • Dissolution: Dissolve the compound to a 10 mM concentration using strictly 100% anhydrous DMSO (sealed under Argon).

  • Aliquoting: Divide into single-use aliquots (e.g., 10 µL) in low-bind tubes to avoid freeze-thaw cycles. Store at -80°C.

  • QC Validation: Before a critical screening campaign, dilute a 1 µL aliquot into LC-MS grade acetonitrile and verify the intact mass ( [M+H]+ approx. 235.97) to ensure the −SO2​F group has not hydrolyzed to sulfonic acid.

Protocol 2: Optimized Aqueous Assay Setup (Kinetic Solubility Focus)

Adding highly concentrated DMSO stocks directly into aqueous buffers causes "solvent shock," leading to local supersaturation and irreversible precipitation.

  • Prepare the Aqueous Phase: Formulate the assay buffer using 50 mM HEPES (pH 7.4), 150 mM NaCl, and 0.01% Tween-20. Note: Do not use Tris buffer or BSA.

  • Equilibrate Target: Add your target protein/enzyme to the buffer and incubate to the desired assay temperature.

  • Acoustic Dispensing (Recommended): Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer nanoliter volumes of the 10 mM DMSO stock directly into the aqueous assay plate[4]. This ensures instantaneous mixing and prevents local supersaturation, keeping the final DMSO concentration 1%.

  • Alternative (Manual Dilution): If acoustic dispensing is unavailable, prepare an intermediate 10x working stock by diluting the DMSO stock into a buffer containing 0.1% Tween-20, then immediately transfer this to the final assay well.

AssayWorkflow Step1 1. Anhydrous Stock 10 mM in 100% DMSO Step4 4. Acoustic Dispensing Direct Nanoliter Transfer Step1->Step4 Compound Step2 2. Buffer Prep HEPES pH 7.4 + 0.01% Tween Step3 3. Protein Addition Equilibrate Target Step2->Step3 Aqueous Phase Step3->Step4 Aqueous Phase Step5 5. Incubation Monitor SuFEx Labeling Step4->Step5

Optimized workflow for aqueous assay setup to prevent compound precipitation and degradation.

Troubleshooting FAQs

Q: Why does my solution turn cloudy immediately upon adding the compound to the buffer? A: You are experiencing solvent shock. When a 10 mM DMSO stock is pipetted directly into water, the DMSO rapidly diffuses, leaving the highly hydrophobic pyrrolopyrimidine core locally supersaturated. Solution: Never pipette DMSO stocks directly into unagitated water. Use acoustic dispensing[4], or ensure the receiving buffer contains a surfactant (like 0.01% Tween-20) and is vortexing during addition.

Q: I am losing covalent labeling efficiency over time, even though the compound appears dissolved. Is it degrading? A: Yes. While sulfonyl fluorides are exceptionally stable compared to other electrophiles, they are not completely inert in water[2]. Furthermore, if your buffer pH is > 7.5, hydroxide ions will slowly hydrolyze the −SO2​F group to a non-reactive sulfonate. Solution: Prepare fresh working dilutions daily and strictly maintain buffer pH between 7.2 and 7.4.

Q: Can I use Tris buffer for my kinase assay? A: Absolutely not. Tris contains a primary amine. The 4-chloro position of the pyrrolo[2,3-d]pyrimidine core is highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). Over the course of your assay, the Tris buffer will covalently react with the compound, neutralizing it. Always use non-nucleophilic Good's buffers like HEPES or MOPS.

Q: Why is my SuFEx labeling yield so low in cell lysates despite good compound solubility? A: Check your blocking agents and lysate concentrations. If you are using Bovine Serum Albumin (BSA) to prevent non-specific binding, the abundant surface tyrosines and lysines on BSA will act as a massive nucleophilic sink for the sulfonyl fluoride warhead, depleting your probe before it reaches the target[3]. Switch to a non-protein blocking agent or a synthetic polymer.

Q: Can I use DTT or BME in my assay buffer to keep my target protein reduced? A: Proceed with caution. While sulfonyl fluorides are generally resistant to reduction (cleavage is strictly heterolytic)[2], high concentrations of strong nucleophiles like DTT can slowly react with the 4-chloro position via SN​Ar . If a reducing agent is strictly required for protein stability, use TCEP, which is non-nucleophilic.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: PMC (National Institutes of Health) URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Source: ACS Publications (Journal of the American Chemical Society) URL:[Link]

Sources

reducing side reactions in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride cross-coupling

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride Cross-Coupling

Welcome to the Application Support Center. This guide provides mechanistic troubleshooting, empirical data, and validated protocols for handling the dual-reactive hub, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride. This scaffold is highly prized in drug discovery due to its 7-deazapurine core and its SuFEx (Sulfur(VI) Fluoride Exchange) handle, which allows for late-stage functionalization.

However, achieving chemoselective cross-coupling at the C4-chloride while preserving the C5-sulfonyl fluoride requires precise control over reaction kinetics, base selection, and protecting group strategy.

I. Mechanistic Workflow & Logical Routing

To successfully manipulate this scaffold, researchers must separate the reactivity of the acidic N7-pyrrole proton, the electrophilic C4-chloride, and the SuFEx-active C5-sulfonyl fluoride. The diagram below outlines the validated logical workflow to prevent competing side reactions.

G Start 4-chloro-7H-pyrrolo[2,3-d]pyrimidine -5-sulfonyl fluoride Step1 Step 1: N7-Protection (SEM-Cl, NaH) Start->Step1 Protect N7 Side1 Side Reaction: N7-Arylation Start->Side1 Unprotected Step2 Step 2: Suzuki Coupling (Pd-Cat, Mild Base) Step1->Step2 C4-Coupling Step3 Step 3: SuFEx Click (Amine, DBU) Step2->Step3 Preserved SO2F Side2 Side Reaction: SO2F Hydrolysis Step2->Side2 Harsh Base

Chemoselective workflow for pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

II. Diagnostic Troubleshooting Guide

Issue 1: Hydrolysis of the Sulfonyl Fluoride during Suzuki-Miyaura Coupling

  • Causality: Sulfonyl fluorides are thermodynamically stable and highly resistant to heterolytic reduction, making them uniquely compatible with transition-metal-catalyzed cross-couplings[1]. However, the S-F bond remains susceptible to nucleophilic attack by hydroxide ions. When strong aqueous bases (e.g., NaOH, KOH) are used at elevated temperatures, hydroxide outcompetes the boronic acid in the transmetalation cycle, leading to irreversible hydrolysis of the −SO2​F group into a sulfonic acid ( −SO3​H ).

  • Resolution: Shift the equilibrium by utilizing mild, sterically hindered, or anhydrous bases. Using K3​PO4​ in a low-water solvent mixture (e.g., 1,4-Dioxane/Water 5:1) minimizes hydroxide concentration. Alternatively, anhydrous fluoride salts (like CsF) can activate the boronic acid while simultaneously suppressing −SO2​F hydrolysis via the common-ion effect.

Issue 2: N7-Arylation Competing with C4-Cross Coupling

  • Causality: The 7H-pyrrole nitrogen is highly acidic. Under the basic conditions required for cross-coupling, it deprotonates to form a strong nucleophile. This unprotected nitrogen can coordinate to the palladium center (poisoning the catalyst) or participate in a competing Buchwald-Hartwig-type amination with the aryl halide/boronic acid.

  • Resolution: N7-protection is mandatory prior to C4-coupling. The 2-(trimethylsilyl)ethoxymethyl (SEM) group is the industry standard because it withstands both the basic conditions of Suzuki coupling and the nucleophilic conditions of subsequent SuFEx reactions.

Issue 3: Dehalogenation of the C4-Position

  • Causality: Dehalogenation is a kinetic failure. If the transmetalation step of the catalytic cycle is too slow, the Pd(II) oxidative addition complex undergoes β -hydride elimination (if using alcoholic solvents like isopropanol) or protodemetalation. Because the sulfonyl fluoride group resists reduction, the dehalogenation is strictly localized to the C4-position.

  • Resolution: Upgrade the catalyst system to accelerate transmetalation. Switch from standard Pd(PPh3​)4​ to a highly active precatalyst like XPhos Pd G3. Avoid secondary alcohol solvents entirely.

III. Empirical Data: Base & Solvent Optimization Matrix

To preserve the SuFEx handle during C4-coupling, base and solvent selection is the most critical variable. Use the following matrix to guide your experimental design.

Base / Solvent SystemTemperatureImpact on C5-SO₂F GroupImpact on C4-Cl Suzuki CouplingRecommendation
NaOH (aq) / THF80 °CComplete hydrolysis to −SO3​H High conversion❌ Avoid
K2​CO3​ / 1,4-Dioxane: H2​O (4:1)90 °C< 5% hydrolysisHigh conversion✅ Preferred
CsF / Toluene (Anhydrous)100 °CIntact (Common-ion stabilization)Moderate to High✅ Excellent for sensitive substrates
Et3​N / DMF80 °CIntactLow conversion (Poor activation)❌ Avoid

IV. Self-Validating Protocol: Chemoselective C4-Suzuki Coupling

This protocol is designed as a closed-loop system. It includes built-in analytical checkpoints to verify that the C4-position has been successfully coupled without compromising the C5-sulfonyl fluoride.

Reagents & Materials:

  • N7-SEM-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq)

  • K3​PO4​ (2.0 eq)

  • Degassed 1,4-Dioxane / H2​O (5:1, v/v)

Step-by-Step Methodology:

  • System Purging: Charge a Schlenk flask with the pyrimidine substrate, aryl boronic acid, and K3​PO4​ . Evacuate and backfill the flask with dry Argon three times. Causality: Oxygen drives phosphine ligand oxidation, leading to catalyst death and stalled transmetalation.

  • Catalyst & Solvent Addition: Add the Pd(dppf)Cl2​ catalyst, followed by the degassed Dioxane/ H2​O mixture. Seal the flask and heat to 80 °C.

  • Self-Validation Checkpoint 1 (1 Hour): Withdraw 10 µL of the reaction mixture, quench with 100 µL of LC-MS grade Acetonitrile, and analyze.

    • Success Metric: The LC-MS must show the desired product mass [M+H]+ .

    • Failure Metric: If a peak at [M−19+17]+ is observed, it indicates the loss of Fluorine (-19 Da) and addition of Hydroxyl (+17 Da). If this hydrolysis peak is >5%, immediately cool the reaction and reduce the water content in your solvent system for future runs.

  • Workup: Once starting material is consumed, cool to room temperature. Dilute with Ethyl Acetate and wash with saturated aqueous NH4​Cl (not NaOH or NaHCO3​ , to prevent late-stage hydrolysis).

  • Self-Validation Checkpoint 2 (Post-Workup): Perform an 19F NMR of the crude mixture. A sharp singlet around +60 to +70 ppm confirms the intact sulfonyl fluoride group[2].

V. Frequently Asked Questions (FAQs)

Q: Can I perform the SuFEx reaction before the C4 Suzuki coupling? A: While theoretically possible, it is strongly discouraged. SuFEx products (such as sulfonamides) can coordinate to palladium or alter the electronics of the pyrimidine ring, severely retarding the oxidative addition at the C4-chloride. The standard logic is: Protect N7 C4-Coupling SuFEx Deprotect N7.

Q: What nucleophiles are safe to use during the cross-coupling workup? A: Avoid primary and secondary amines during workup or column chromatography (e.g., do not use Et3​N to neutralize silica gel). Amines can trigger premature SuFEx under mildly basic conditions. Stick to brine and mildly acidic or neutral buffers.

Q: Why is my SuFEx reaction failing after a successful Suzuki coupling? A: Residual palladium from the Suzuki step can sometimes interfere with the SuFEx catalyst (like DBU or BEMP). Ensure you use a metal scavenger (e.g., SiliaMetS® Thiol) during your Suzuki workup to remove trace palladium before proceeding to the click reaction.

VI. References

  • Title: Chemoselective Reactions of Functionalized Sulfonyl Halides Source: researchgate.net URL:

  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: sigmaaldrich.com URL:

  • Title: Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions Source: rsc.org URL:

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently see researchers encounter chemoselectivity and steric bottlenecks when working with bifunctional electrophiles. The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride scaffold presents a unique challenge: the C4-chloride (primed for SNAr) and the C5-sulfonyl fluoride (a SuFEx click hub) are in close spatial proximity. Introducing a bulky nucleophile at one position creates a "peri-like" steric shield that severely hinders reaction at the other.

This guide provides field-proven troubleshooting, causal explanations, and self-validating protocols to help you successfully achieve dual substitution without compromising your yields.

Workflow for Chemoselective Substitution

G Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine -5-sulfonyl fluoride Step1 Step 1: N7-Protection (SEM-Cl or TsCl) Start->Step1 Step2 Step 2: SNAr at C4 (Exploit 5-SO2F EWG activation) Step1->Step2 CheckSteric Is the C4-nucleophile highly bulky? Step2->CheckSteric PathA Standard SuFEx at C5 (DBU, 10-20 mol%) CheckSteric->PathA No PathB Extreme SuFEx at C5 (BEMP, 5-10 mol%) CheckSteric->PathB Yes End Fully Substituted Target Scaffold PathA->End PathB->End

Workflow for chemoselective dual substitution of the pyrrolo[2,3-d]pyrimidine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my C4-SNAr reaction failing after I successfully performed the SuFEx reaction at C5? Causality: The order of operations is critical here due to electronics. The 5-sulfonyl fluoride (-SO2F) group is a powerful electron-withdrawing group (EWG) that highly activates the adjacent C4-Cl for Nucleophilic Aromatic Substitution (SNAr). If you perform the SuFEx reaction first, you convert the -SO2F into a sulfonamide or sulfonate. These groups are significantly less electron-withdrawing, which electronically deactivates the pyrimidine ring. Combined with the newly introduced steric bulk at C5, the C4-Cl becomes virtually inert. Solution: Always perform the SNAr at C4 before the SuFEx at C5 1.

Q2: How can I prevent the 5-SO2F group from reacting during the C4-SNAr step? Causality: The beauty of SuFEx chemistry is that the S(VI)-F bond is highly stable to many nucleophiles unless specifically activated by strong organosuperbases or bifluoride ions. Solution: Conduct the SNAr reaction using standard, non-SuFEx-activating conditions. For aliphatic amines, mild bases like DIPEA in polar aprotic solvents work well. For anilines, acidic catalysis (e.g., 0.1 equiv HCl) in water or isopropanol is highly effective and completely preserves the -SO2F hub 2.

Q3: I've successfully substituted C4 with a bulky amine, but now the C5-SO2F SuFEx reaction is stalling. How do I overcome this peri-steric hindrance? Causality: A bulky group at C4 creates a severe steric shield around the tetrahedral S(VI) center at C5. Standard SuFEx catalysts like Triethylamine (TEA) or even 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) often fail to form the necessary reactive intermediate in these crowded environments. Solution: Upgrade your catalyst to the organosuperbase BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine). BEMP is exceptionally efficient at activating challenging, sterically hindered S(VI)-F bonds at low catalytic loadings (5–10 mol%) 3, 4. Additionally, pre-silylate your incoming nucleophile (e.g., use an aryl silyl ether) to leverage the strong thermodynamic driving force of Si-F bond formation.

Q4: Do I need to protect the N7 position of the pyrrole ring? Causality: The N7 proton is relatively acidic. It can consume equivalents of your base, interfere with SuFEx catalysis, and drastically reduce the solubility of the scaffold in organic solvents. Solution: Yes. Protect N7 early in the sequence. A 2-(Trimethylsilyl)ethoxymethyl (SEM) group is highly recommended as it provides excellent solubility and can be removed later under conditions that do not cleave the final SuFEx linkage.

Quantitative Catalyst Comparison

When dealing with a sterically encumbered C4-substituted pyrrolo[2,3-d]pyrimidine, the choice of SuFEx base dictates success or failure.

CatalystpKa (in MeCN)Typical LoadingReaction Time (Hindered Substrates)Expected Yield
Triethylamine (TEA) ~18.8100–200 mol%>48 h (Often stalls)< 10%
DBU ~24.310–30 mol%12–24 h40–60%
BEMP 27.65–10 mol%1–2 h> 90%
Self-Validating Experimental Methodologies
Protocol A: Chemoselective SNAr at C4 (Preserving the 5-SO2F Hub)

This protocol utilizes mild acidic conditions to drive SNAr with anilines while preventing premature SuFEx activation.

  • Setup: In a round-bottom flask, suspend N7-protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (1.0 equiv) and the desired aniline/amine (1.1 equiv) in a 1:1 mixture of isopropanol and water (0.2 M concentration).

  • Catalysis: Add concentrated HCl (0.1 equiv).

  • Reaction: Stir the mixture at 60 °C for 2–4 hours.

  • Self-Validating Checkpoint: Monitor by LCMS. The starting material will show a distinct chlorine isotope pattern (M / M+2 ratio of 3:1). The product mass will shift to [M - Cl + Amine]+, and the isotopic pattern will disappear. Crucially, ensure the mass does not drop by an additional 19 Da, which would indicate unwanted loss of fluorine.

  • Workup: Cool to room temperature, neutralize with saturated aqueous NaHCO3, and extract with EtOAc. Dry over Na2SO4 and concentrate.

Protocol B: Sterically Hindered SuFEx at C5 using BEMP

This protocol forces the SuFEx reaction past the steric bulk of the newly installed C4-amine.

  • Setup: In an oven-dried vial under inert atmosphere (N2 or Ar), dissolve the C4-substituted intermediate from Protocol A (1.0 equiv) and the silylated nucleophile (e.g., aryl silyl ether, 1.2 equiv) in anhydrous acetonitrile (0.1 M).

  • Catalysis: Add BEMP (10 mol%). The reaction mixture may slightly change color.

  • Reaction: Stir at room temperature for 1 hour. If steric hindrance is extreme, gently warm to 40 °C.

  • Self-Validating Checkpoint: Analyze an aliquot via 19F NMR. The starting material possesses a sharp, distinct singlet for the -SO2F group (typically between +50 to +60 ppm). The reaction is complete only when this peak completely disappears. Do not rely solely on LCMS, as in-source fragmentation can sometimes mimic starting materials in SuFEx chemistry.

  • Workup: Quench with a few drops of water, concentrate under reduced pressure, and purify via flash chromatography.

References
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega / PMC.
  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. National Institutes of Health (NIH) / PMC.
  • Sulfur fluoride exchange. National Institutes of Health (NIH) / PMC.
  • Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor.

Sources

Validation & Comparative

Orthogonal Functionalization in Kinase Scaffolds: A Comparative Guide to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its 5-Sulfonyl Fluoride Derivative

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 7H-pyrrolo[2,3-d]pyrimidine core is a privileged pharmacophore, serving as a bioisostere for purine in numerous FDA-approved kinase inhibitors, including tofacitinib and avitinib[1]. However, as drug discovery pivots toward covalent inhibitors and late-stage functionalization (LSF), the limitations of the bare scaffold—specifically 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 2) —have become apparent.

The strategic introduction of a sulfonyl fluoride group to create 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (Compound 1) fundamentally alters the molecule's electronic landscape. This modification not only accelerates traditional nucleophilic aromatic substitution (SNAr) but also unlocks Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry[2], providing an orthogonal handle for rapid library generation or covalent target engagement[3].

Structural and Electronic Analysis: The Causality of Reactivity

To understand the divergent behavior of these two scaffolds, we must analyze the electronic push-pull dynamics of the pyrrolopyrimidine ring system:

  • Compound 2 (Unsubstituted C-5): The pyrrole ring is inherently electron-rich and donates electron density into the fused pyrimidine ring. This delocalization partially neutralizes the electrophilicity of the C-4 carbon, making the C-4 chlorine less reactive toward SNAr compared to isolated pyrimidines[4]. Consequently, functionalization often requires harsh thermal conditions or acid catalysis[5]. Furthermore, the electron-rich C-5 position remains nucleophilic and is susceptible to off-target Electrophilic Aromatic Substitution (EAS)[6].

  • Compound 1 (5-Sulfonyl Fluoride): The -SO₂F group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. The Causality: This dramatically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the entire bicyclic system. As a result, the C-4 carbon becomes highly electrophilic, enabling rapid SNAr at room temperature. Simultaneously, the C-5 position is transformed from a nucleophilic liability into a highly stable, yet selectively reactive, electrophilic hub for SuFEx chemistry[2].

Quantitative Reactivity Comparison
Parameter4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Compound 2)4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (Compound 1)
C-4 SNAr Kinetics Slow; requires elevated temps (80–100 °C) or acid catalysis[5]Fast; proceeds at room temperature (20–25 °C)
C-4 SNAr Yield (Typical) 56–94% after 6–12 hours[7]>90% within 1–2 hours
C-5 Reactivity Nucleophilic; susceptible to EAS (e.g., halogenation)[6]Electrophilic; stable to EAS, undergoes SuFEx Click Chemistry[2]
Orthogonal Handles Single (C-4 Cl)Dual (C-4 Cl and C-5 -SO₂F)
N-7 Acidity (pKa) ~11.5 (Standard pyrrole NH)< 10 (Highly activated by -SO₂F, facilitates easy alkylation)
Biological Utility Reversible kinase inhibitor scaffold[1]Covalent inhibitor warhead targeting Tyrosine/Lysine residues[3]

Visualizing the Reactivity Divergence

ReactivityComparison cluster_0 Compound 1: 5-Sulfonyl Fluoride cluster_1 Compound 2: Unsubstituted C-5 C1 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride SNAr1 C-4 SNAr (Room Temp, Fast) C1->SNAr1 Amines SuFEx C-5 SuFEx Click (Orthogonal Handle) C1->SuFEx Phenols/DBU C2 4-Chloro-7H-pyrrolo[2,3-d] pyrimidine SNAr2 C-4 SNAr (Heat/Acid Req.) C2->SNAr2 Amines EAS C-5 EAS (Halogenation) C2->EAS Electrophiles

Figure 1: Comparative reactivity map highlighting the orthogonal SuFEx handle and enhanced SNAr.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to verify chemoselectivity.

Protocol A: Acid-Catalyzed C-4 SNAr of Compound 2

Because Compound 2 lacks LUMO-lowering substituents, neutral amines often stall during SNAr. We utilize acid catalysis to protonate the pyrimidine nitrogen, artificially lowering the LUMO to facilitate nucleophilic attack[5].

  • Reaction Setup: Suspend Compound 2 (1.0 eq) and the desired aniline/amine (1.2 eq) in water or n-butanol.

  • Catalysis: Add 0.1 eq of aqueous HCl. Causality: The acid protonates N-1/N-3, drawing electron density away from C-4.

  • Execution: Heat the mixture to 80–100 °C for 6–12 hours.

  • Self-Validation: Monitor via LC-MS. If unreacted starting material persists, the lack of electron-withdrawing groups means the reaction has reached a thermodynamic stall; additional acid or elevated temperature is required. Product formation is confirmed by the mass shift of [M+H]+ 154 to the amine adduct.

Protocol B: Chemoselective C-4 SNAr Amination of Compound 1

The -SO₂F group makes Compound 1 highly reactive. The goal is to displace the C-4 chlorine without triggering premature SuFEx exchange at C-5.

  • Reaction Setup: Dissolve Compound 1 (1.0 eq) in anhydrous DCM or DMF at room temperature.

  • Reagent Addition: Add the primary/secondary amine (1.05 eq) followed dropwise by N,N-Diisopropylethylamine (DIPEA, 1.2 eq). Causality: DIPEA scavenges the generated HCl, preventing the protonation of the incoming amine nucleophile, ensuring a rapid reaction without requiring heat.

  • Execution: Stir at room temperature for 1–2 hours.

  • Self-Validation: LC-MS will reveal the disappearance of the starting material ([M+H]+ 236). Crucially , ¹⁹F NMR must be run on the crude mixture. The retention of a sharp singlet around +60 to +70 ppm validates that the -SO₂F group remains perfectly intact and chemoselectivity was achieved.

Protocol C: Late-Stage SuFEx Functionalization of Compound 1

Once the C-4 position is functionalized, the stable S(VI)-F bond can be activated for late-stage drug functionalization (LSF)[2].

  • Reaction Setup: Dissolve the C-4 aminated intermediate (1.0 eq) and a target phenol (1.2 eq) in acetonitrile.

  • Catalysis: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 eq). Causality: DBU acts as a strong, non-nucleophilic base that deprotonates the phenol. The resulting hard phenoxide nucleophile selectively attacks the hard S(VI) center, displacing the fluoride ion.

  • Execution: Stir at room temperature for 4–8 hours.

  • Self-Validation: The reaction is monitored by ¹⁹F NMR. The complete disappearance of the characteristic -SO₂F peak confirms total conversion. LC-MS will show the loss of 19 Da (Fluorine) and the addition of the phenoxide mass, validating the formation of the sulfonate ester.

Workflow for Orthogonal Functionalization

SuFExWorkflow Start Start: Compound 1 Step1 Step 1: SNAr (Displace C-4 Cl) Start->Step1 Inter Intermediate: C-4 Aminated Step1->Inter R-NH2, DIPEA Step2 Step 2: SuFEx (Exchange C-5 -SO2F) Inter->Step2 Product Final Product: Dual Functionalized Step2->Product Ar-OH, DBU

Figure 2: Step-by-step orthogonal functionalization workflow for the 5-sulfonyl fluoride scaffold.

Sources

HPLC Validation Strategies for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized drug discovery and chemical biology[1]. At the forefront of this methodology are bifunctional building blocks like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride . This compound possesses two highly reactive sites: a 4-chloro group primed for nucleophilic aromatic substitution (SNAr) and a 5-sulfonyl fluoride (-SO₂F) warhead designed for SuFEx coupling[2].

For analytical scientists, this dual reactivity presents a significant challenge. Standard high-performance liquid chromatography (HPLC) methods can induce artifactual degradation of the analyte during the run, leading to false-positive impurity reporting. This guide objectively compares alternative HPLC methodologies, explains the chemical causality behind optimal chromatographic choices, and provides a self-validating, ICH Q2(R2)-compliant protocol for accurate purity assessment.

Mechanistic Insights: The Analytical Challenge

To design a robust HPLC method, one must first understand the degradation pathways of the analyte. While sulfonyl fluorides are thermodynamically more stable than their sulfonyl chloride counterparts, they are not entirely inert[3].

In aqueous environments, particularly at neutral to alkaline pH, the -SO₂F group is susceptible to hydroxide-mediated hydrolysis, converting the intact building block into a sulfonic acid (-SO₃H) derivative[4]. Furthermore, in the presence of protic organic solvents like methanol or ethanol, the compound can undergo solvolysis to form alkyl sulfonates. If these reactions occur within the autosampler or on the column, the resulting chromatogram will display degradation peaks that do not accurately reflect the bulk purity of the synthesized material.

G1 A Sulfonyl Fluoride Analyte B Acidic Mobile Phase (0.1% FA / MeCN) A->B C Neutral/Basic Phase (pH > 7 / MeOH) A->C D Intact Elution (True Purity) B->D Suppressed Reactivity E Hydrolysis/Methanolysis (False Impurities) C->E Nucleophilic Attack

Logical relationship of sulfonyl fluoride stability under different HPLC conditions.

Objective Comparison of HPLC Methodologies

Selecting the correct chromatographic mode is the most critical step in validating this compound. Below is a comparison of three common approaches evaluated for SuFEx building blocks.

Method A: Acidic Reversed-Phase HPLC (The Gold Standard)

By utilizing an acidic aqueous phase (e.g., 0.1% Formic Acid) paired with an aprotic organic modifier (Acetonitrile), this method suppresses the ionization of residual silanols on the stationary phase and protonates the basic pyrrolopyrimidine nitrogen[5]. More importantly, the low pH (pH ~2.7) effectively halts hydroxide-driven hydrolysis of the -SO₂F group, ensuring the analyte elutes intact.

Method B: Neutral/Alkaline Reversed-Phase HPLC (Negative Control)

Using a neutral phosphate buffer (pH 7.4) or unbuffered water paired with Methanol. This method routinely fails validation for sulfonyl fluorides. The neutral/basic conditions accelerate aqueous hydrolysis, and the methanol acts as a nucleophile, leading to on-column degradation and artificially low purity scores[4].

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC utilizes a high-organic, low-aqueous mobile phase, which theoretically minimizes hydrolytic degradation. However, because 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is relatively hydrophobic, it exhibits poor retention and peak shape on standard HILIC columns, making this method inferior to Method A for routine purity checks.

Quantitative Comparison Summary
ParameterMethod A: Acidic RP-HPLCMethod B: Neutral RP-HPLCMethod C: HILIC
Mobile Phase 0.1% Formic Acid / AcetonitrileWater (pH 7.4) / Methanol10 mM NH₄OAc / Acetonitrile
Analyte Stability Excellent (>99% intact)Poor (<85% intact)Good (>95% intact)
Peak Symmetry High (Tailing Factor < 1.2)Low (Tailing Factor > 2.0)Variable
Validation Suitability Optimal Fails Sub-optimal

Optimized Step-by-Step Validation Protocol (ICH Q2(R2) Compliant)

The following protocol outlines the setup and validation of Method A , establishing a self-validating system where system suitability testing (SST) guarantees the integrity of the run before sample analysis begins.

G2 A 1. Sample Preparation Diluent: 100% Aprotic (MeCN) B 2. Chromatographic Setup Column: C18, Temp: 25°C A->B C 3. System Suitability Resolution > 2.0, Tailing < 1.5 B->C D 4. ICH Q2(R2) Validation Linearity, Accuracy, Precision C->D

Step-by-step workflow for the HPLC validation of SuFEx building blocks.
Step 1: Mobile Phase & Diluent Preparation
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent: 100% Anhydrous Acetonitrile.

  • Causality Insight: Using 100% aprotic solvent (Acetonitrile) as the diluent is mandatory. If the sample sits in the autosampler in a water/methanol mixture, the sulfonyl fluoride will slowly degrade prior to injection, skewing precision and accuracy metrics[2].

Step 2: Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3 µm) or Pentafluorophenyl (PFP) column for enhanced halogen retention.

  • Column Temperature: 25°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm and 254 nm (capturing the aromatic pyrrolopyrimidine core)[4].

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 3 minutes, re-equilibrate at 10% B for 5 minutes.

  • Causality Insight: The column temperature is strictly maintained at 25°C. Elevated temperatures (e.g., 40°C) drastically increase the kinetic rate of hydrolysis in the aqueous mobile phase, risking on-column degradation.

Step 3: System Suitability Testing (Self-Validation)

Before executing the validation parameters, inject a 0.5 mg/mL standard solution five times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing Factor ≤ 1.5; Theoretical Plates (N) ≥ 5000.

  • Causality Insight: If the RSD exceeds 2.0%, it is an immediate indicator of autosampler degradation (solvolysis), prompting the analyst to prepare fresh samples in anhydrous diluent.

Step 4: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (diluent) and verify no interference at the retention time of the active pharmaceutical ingredient (API). Force-degrade a sample (using 0.1 N NaOH to intentionally hydrolyze the -SO₂F group) to prove the method can resolve the parent peak from the sulfonic acid degradant.

  • Linearity: Prepare solutions at 25%, 50%, 75%, 100%, and 150% of the target concentration (0.5 mg/mL). Plot peak area vs. concentration.

  • Precision (Repeatability): Inject six independent preparations of the 100% concentration sample.

Quantitative Data & Validation Summary

When executing the optimized Method A protocol, the following validation metrics represent the standard acceptance criteria and expected performance for 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

ICH Q2(R2) ParameterAcceptance CriteriaExpected Performance DataStatus
Specificity Resolution (Rs) > 2.0 between analyte and degradantsRs = 4.5 (Parent vs. Sulfonic acid)Pass
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998 (Range: 0.125 - 0.75 mg/mL)Pass
Precision (Repeatability) % RSD of peak areas ≤ 2.0% (n=6)% RSD = 0.65%Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0%99.4% ± 0.8%Pass
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass
Solution Stability % Difference < 2.0% over 24 hours in autosampler0.4% degradation at 24h (in 100% MeCN)Pass

References

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors. JACS Au - ACS Publications. Available at:[Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry. Journal of the American Chemical Society. Available at:[Link]

  • Sulfur [18F]Fluoride Exchange Click Chemistry Enabled Ultrafast Late-Stage Radiosynthesis. Journal of the American Chemical Society. Available at:[Link]

Sources

Comparative Guide to the Mass Spectrometry Analysis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride Protein Adducts

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of mass spectrometry (MS)-based strategies for the characterization of covalent protein adducts formed by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride. As covalent inhibitors and chemical probes gain prominence in drug discovery, rigorous analytical methodologies are essential to elucidate their mechanism of action, confirm target engagement, and identify potential off-target modifications. This document offers field-proven insights and detailed protocols for researchers, scientists, and drug development professionals engaged in this work.

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors.[1][2][3] The incorporation of a sulfonyl fluoride (-SO₂F) moiety transforms this scaffold into a reactive electrophile capable of forming stable covalent bonds with nucleophilic amino acid residues on a protein target.[4][5] Understanding the precise nature of these interactions is critical. Mass spectrometry stands as the definitive technology for this purpose, offering unparalleled accuracy, sensitivity, and the ability to pinpoint the exact site of modification.[6]

Core Directive: Choosing the Right MS Strategy

The selection of an appropriate mass spectrometry strategy is the most critical decision in the analysis of a covalent adduct. The three principal approaches—Top-Down, Bottom-Up, and Middle-Down proteomics—each provide different and often complementary information. The choice depends on the specific analytical question being asked, the nature of the protein, and the complexity of the sample.

A Comparative Overview
FeatureTop-Down ProteomicsMiddle-Down ProteomicsBottom-Up Proteomics
Starting Material Intact ProteinLarge Peptide Fragments (5-20 kDa)Small Peptide Fragments (0.5-3 kDa)
Primary Information Confirms covalent binding & modification stoichiometryBalances site identification with PTM contextPinpoints specific amino acid modification site
Protein Size Limitation Optimal for proteins < 50 kDa[7][8]Applicable to large proteinsNo significant size limitation
Throughput Lower; best for purified proteins[8]ModerateHigh; suitable for complex mixtures[9]
Data Analysis Complex spectra from multiple charge statesComplex, requires specialized softwareMature, well-established workflows[9][10]
Key Application Initial validation of adduct formationCharacterizing large proteins with multiple modificationsDefinitive identification of the modification site

In-Depth Analysis of MS Methodologies

Top-Down Proteomics: The First Confirmation

Top-down analysis involves introducing the intact protein-drug adduct directly into the mass spectrometer.[9] Its primary strength lies in providing a clear and unambiguous confirmation of the covalent binding event.

Causality Behind the Method: By comparing the deconvoluted mass of the unmodified protein to the inhibitor-treated protein, a mass shift corresponding to the addition of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl moiety can be observed.[7] This provides a definitive answer to the question: "Did a covalent reaction occur?" Furthermore, it allows for the determination of the modification's stoichiometry—that is, how many inhibitor molecules are bound to each protein molecule.

Limitations: The top-down approach does not, by itself, reveal where on the protein the modification occurred.[7] It is also technically challenging for larger proteins (>50 kDa), which can be difficult to ionize and produce highly complex spectra.[7][8]

Bottom-Up Proteomics: The Gold Standard for Site Identification

The bottom-up or "shotgun" proteomics workflow is the most widely used method for identifying protein adducts.[6][11] This approach involves the enzymatic digestion of the protein into smaller peptides prior to MS analysis.

Causality Behind the Method: The power of this technique lies in its ability to isolate the modification to a specific, manageable peptide. Following digestion, the peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[7] During MS/MS, the adducted peptide is fragmented, and the resulting fragment ions are measured. The mass shift caused by the adduct will be present on fragment ions containing the modified amino acid, allowing for its precise localization.[7] This method directly answers the question: "Which specific amino acid is modified?"

Trustworthiness: The protocol is self-validating. The mass of the modified peptide precursor ion (MS1 scan) must match the theoretical mass of a peptide from the target protein plus the mass of the adduct. Subsequently, the fragmentation pattern (MS2 scan) must be consistent with the sequence of that specific peptide, providing two layers of evidence for a confident identification.

Middle-Down Proteomics: A Hybrid Approach

Middle-down proteomics bridges the gap between the top-down and bottom-up strategies. It involves using enzymes that cleave less frequently or using limited digestion conditions to produce large peptides (typically 5-20 kDa).[11]

Causality Behind the Method: This approach is particularly useful for large proteins where bottom-up analysis might provide ambiguous results (e.g., if the same peptide sequence appears multiple times) or where it is desirable to preserve information about combinatorial post-translational modifications (PTMs) that are lost upon extensive digestion.[8][11] By analyzing larger chunks of the protein, it retains some of the contextual information of the top-down approach while improving the ability to localize the modification site.

Visualizing the Analytical Strategies

The following diagrams illustrate the covalent modification reaction and the comparative workflows of the three main mass spectrometry approaches.

G cluster_0 Covalent Adduct Formation Molecule 4-chloro-7H-pyrrolo[2,3-d] pyrimidine-5-sulfonyl fluoride Adduct Covalently Modified Protein Molecule->Adduct Reaction Protein Protein with Nucleophilic Residue (e.g., Tyr, Cys) Protein->Adduct HF HF Adduct->HF Release

Caption: Covalent modification of a protein by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

G start Protein-Inhibitor Adduct td_ms Intact Mass Analysis (LC-MS) start->td_ms Top-Down md_digest Limited Proteolysis (e.g., Lys-C) start->md_digest Middle-Down bu_digest Full Proteolysis (e.g., Trypsin) start->bu_digest Bottom-Up td_result Result: Confirms Adduct & Stoichiometry td_ms->td_result md_ms Large Peptide Analysis (LC-MS/MS) md_digest->md_ms md_result Result: Site Localization on Large Fragments md_ms->md_result bu_ms Peptide Analysis (LC-MS/MS) bu_digest->bu_ms bu_result Result: Precise Amino Acid Site ID bu_ms->bu_result

Caption: Comparative workflows for mass spectrometry analysis of protein adducts.

Recommended Experimental Protocol: Bottom-Up Analysis for Site Identification

This protocol provides a robust workflow for identifying the specific amino acid residue(s) modified by 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

Step 1: Adduct Formation
  • Incubation: Incubate the purified target protein (e.g., at 1-5 µM) with a 5- to 10-fold molar excess of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

    • Rationale: A molar excess of the inhibitor ensures a sufficient level of modification for detection. The incubation should be performed in an MS-compatible buffer (e.g., 50 mM HEPES or ammonium bicarbonate, pH 7.4-8.0) for 1-4 hours at an appropriate temperature (e.g., 37°C).

  • Control Sample: Prepare a control sample containing the protein under identical buffer and incubation conditions but without the inhibitor.

    • Rationale: The control is essential to distinguish inhibitor-induced modifications from other potential background modifications or artifacts.

Step 2: Sample Denaturation, Reduction, and Alkylation
  • Denaturation: Add urea or guanidine hydrochloride to the samples to a final concentration of 6-8 M to denature the protein.

    • Rationale: Denaturation unfolds the protein, making all regions accessible to proteolytic enzymes for efficient digestion.

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C.

    • Rationale: This step reduces all disulfide bonds within the protein.[10]

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 25-30 mM and incubate for 45 minutes in the dark at room temperature.

    • Rationale: IAA covalently modifies the reduced cysteine residues (carbamidomethylation). This prevents the re-formation of disulfide bonds and allows for the differentiation between cysteines that were naturally unmodified versus those that may have been targeted by the sulfonyl fluoride.[10]

Step 3: Proteolytic Digestion
  • Buffer Exchange/Dilution: Dilute the sample with digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to below 1 M.

    • Rationale: High concentrations of denaturants inhibit the activity of proteases like trypsin.

  • Digestion: Add mass spectrometry-grade trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.

    • Rationale: Trypsin is a serine protease that reliably cleaves proteins on the C-terminal side of lysine and arginine residues, generating peptides of a predictable size and charge state that are ideal for MS analysis.[10]

Step 4: Peptide Cleanup
  • Desalting: Acidify the digest with formic acid or trifluoroacetic acid. Desalt the peptides using a C18 solid-phase extraction (SPE) column or tip.

    • Rationale: This step removes salts, detergents, and residual denaturants that can interfere with ionization in the mass spectrometer and contaminate the LC system.[10]

Step 5: LC-MS/MS Analysis and Data Interpretation
  • LC Separation: Reconstitute the dried peptides in a low-organic solvent (e.g., 0.1% formic acid in water) and inject them onto a nano-flow liquid chromatography (nanoLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap-based instrument).[10]

  • MS Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument will perform a survey scan (MS1) to detect the peptide precursor ions, followed by MS/MS scans on the most intense ions to generate fragmentation data.[10]

  • Database Search: Use a proteomics search engine (e.g., Mascot, Sequest, Andromeda) to match the experimental MS/MS spectra against a protein sequence database.[6]

    • Critical Search Parameters:

      • Enzyme: Trypsin.

      • Fixed Modification: Carbamidomethyl (C) on cysteine.

      • Variable Modifications: Oxidation (M) and the specific mass of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl adduct.

      • Adduct Mass Calculation: The mass added to the residue is the molecular weight of the inhibitor minus the molecular weight of hydrogen fluoride (HF), which is lost during the reaction. (Molecular formula of inhibitor: C₆H₃ClFN₃O₂S).

      • Target Residues: Specify potential target residues for the variable modification, including tyrosine, serine, lysine, and cysteine.

  • Validation: Manually inspect the MS/MS spectra of putative adducted peptides to confirm that the major fragment ions are consistent with the proposed peptide sequence and modification site.

Alternatively, for discovering unexpected adducts or dealing with unknown modifications, "open-mass" search strategies can be employed.[12] These algorithms search for peptides without predefined modification masses, allowing for the unbiased discovery of any mass shift on a peptide.[12][13]

References

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. (2019). MDPI. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. (2023). MDPI. Available at: [Link]

  • Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. (2021). bioRxiv. Available at: [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). MDPI. Available at: [Link]

  • High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow. (2015). PubMed. Available at: [Link]

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. Available at: [Link]

  • Proteomics: Top-Down or Bottom-Up? (2016). News-Medical.Net. Available at: [Link]

  • Top-Down versus Bottom-Up Approaches in Proteomics. (2006). LCGC International. Available at: [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013). CORE. Available at: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). Chinese Chemical Society. Available at: [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. Available at: [Link]

  • 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride — Chemical Substance Information. (n.d.). ECHA. Available at: [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. Available at: [Link]

  • Introduction to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Structure, Properties, and Basic Chemistry. (n.d.). Srini Chem. Available at: [Link]

  • 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (2021). MDPI. Available at: [Link]

  • Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H. (n.d.). ResearchGate. Available at: [Link]

  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023). PMC. Available at: [Link]

  • Identification of covalent adducts by mass spectrometry. (A) ESI-MS... (n.d.). ResearchGate. Available at: [Link]

  • 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). PubChem. Available at: [Link]

Sources

Benchmarking 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride in Covalent Inhibitor Screens

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamide warheads designed to target non-conserved cysteine residues. While successful, the scarcity of druggable cysteines across the human kinome severely limits this approach. A major paradigm shift is underway, driven by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. At the forefront of this transition is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride , a highly versatile building block that merges a privileged kinase hinge-binding scaffold with a context-dependent electrophile. This guide benchmarks its performance against traditional covalent alternatives and provides a self-validating experimental framework for its application in drug discovery.

Mechanistic Rationale: The Anatomy of a SuFEx Hub

The design of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is rooted in precise chemical causality:

  • The Pyrrolopyrimidine Core: This bicyclic system acts as an adenine mimetic, anchoring the molecule reversibly into the ATP-binding hinge region of kinases. The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (SNAr). This allows researchers to rapidly install diverse amine substituents to probe the solvent-exposed or deep pocket regions of kinases without degrading the warhead.

  • The Sulfonyl Fluoride (SF) Warhead: Positioned at the C5 position, the SF group is perfectly vectored toward the catalytic lysine (e.g., in SRC or EGFR) once the scaffold binds the hinge. Unlike highly reactive chloroacetamides, the intrinsic stability of the S-F bond in aqueous media ensures the electrophile remains inert until proximity-driven desolvation within the active site triggers the SuFEx reaction, forming a stable covalent bond 1.

Pathway ATP ATP Kinase Kinase Active Site (Hinge + Catalytic Lys) ATP->Kinase Binds Substrate Substrate Phosphorylation Kinase->Substrate Catalysis Inhibitor SF-Pyrrolopyrimidine (SuFEx Warhead) Inhibitor->Kinase Covalent Blockade (S-N/S-O Bond)

Caption: Mechanism of kinase intervention by sulfonyl fluoride-functionalized pyrrolopyrimidines.

Comparative Performance: Sulfonyl Fluorides vs. Traditional Warheads

To objectively evaluate 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride, it must be benchmarked against established electrophiles. The table below summarizes key quantitative and qualitative parameters 2, 3.

ParameterSulfonyl Fluoride (SuFEx)Acrylamide (e.g., Ibrutinib)Chloroacetamide
Primary Target Residues Lysine, Tyrosine, Serine, HistidineCysteineCysteine (Highly promiscuous)
Intrinsic Aqueous Half-Life High (Days to Weeks)Moderate (Hours to Days)Low (Minutes to Hours)
Kinome Coverage Broad (Targets conserved catalytic Lys)Narrow (Requires specific Cys)Narrow (Often limited by toxicity)
Reactivity Trigger Proximity-driven desolvationMichael addition (Thiol-dependent)Direct SN2 alkylation
Off-Target Liability Low (Inert until bound)Moderate (Glutathione depletion)High (Non-specific alkylation)

Self-Validating Experimental Workflow for Probe Development

A rigorous screening campaign must employ a self-validating protocol to rule out false positives (e.g., promiscuous reactivity or non-covalent tight binding). The following step-by-step methodology ensures that every hit generated from the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride scaffold is a genuine, target-specific covalent inhibitor.

Workflow A 1. SNAr Diversification (4-Chloro Substitution) B 2. Washout Assay (Assess Irreversibility) A->B Library C 3. Competitive ABPP (Proteome Selectivity) B->C Covalent Hits D 4. LC-MS/MS Mapping (Identify Adducts) C->D Selective Probes

Caption: Workflow for screening and validating SuFEx-based covalent kinase inhibitors.

Step 1: Scaffold Diversification via SNAr
  • Methodology: Dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride in an anhydrous polar aprotic solvent (e.g., DMF). Add 1.2 equivalents of a primary/secondary amine library and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 12 hours.

  • Causality: The differential reactivity of the 4-chloro group versus the 5-sulfonyl fluoride allows for selective functionalization. The mild basic conditions facilitate the nucleophilic displacement of the chloride while preserving the SuFEx warhead, which remains inert to amines in the absence of a specific enzymatic microenvironment.

Step 2: Biochemical Washout Assay (Reversibility Assessment)
  • Methodology: Incubate the purified recombinant kinase with 10x the IC50 concentration of the synthesized inhibitor for 1 hour. Pass the mixture through a rapid gel filtration column (e.g., Sephadex G-25) to remove unbound compound. Measure residual kinase activity using a radiometric or FRET-based assay.

  • Causality: High-affinity reversible inhibitors can mimic covalent binders in standard IC50 assays. A washout experiment mathematically validates covalency. Reversible binders will wash out, restoring kinase activity, while true SuFEx covalent binders will cause sustained, irreversible inhibition.

Step 3: Intact Cell Target Engagement via Competitive ABPP
  • Methodology: Treat live cells with the novel inhibitor (1-10 µM) for 2 hours. Subsequently, treat the cells with a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., XO44) for 1 hour. Lyse the cells, perform CuAAC (click chemistry) with a biotin-azide reporter, and enrich via streptavidin pulldown 4.

  • Causality: In vitro potency does not guarantee cellular selectivity. Pre-treatment with a specific inhibitor will outcompete the broad-spectrum probe only at the intended target. The disappearance of the target band on a Western blot or in an LC-MS/MS dataset confirms selective intracellular target engagement.

Step 4: Site-of-Modification Mapping (LC-MS/MS)
  • Methodology: Incubate the target kinase with the inhibitor. Denature, reduce, alkylate, and digest the protein with trypsin. Analyze the resulting peptides via high-resolution LC-MS/MS.

  • Causality: To definitively prove the mechanism of action, the exact modified residue must be identified. The mass spectrometer will identify the specific peptide harboring a mass shift corresponding to the +[Inhibitor Mass - HF] adduct. This confirms whether the catalytic lysine or an allosteric tyrosine/serine was engaged, validating the structural design 5.

Data Interpretation and Troubleshooting

When benchmarking sulfonyl fluoride inhibitors, researchers must carefully interpret ABPP data. If an inhibitor shows high biochemical potency but poor cellular target engagement, it is often due to poor cell permeability rather than warhead failure. Additionally, while the S-F bond is stable, prolonged exposure to highly basic lysis buffers (pH > 9) during sample preparation can induce premature hydrolysis. Always maintain buffers at physiological pH (7.4) during the initial stages of target validation to preserve the integrity of the SuFEx reaction.

Sources

A Comparative Guide to the Selectivity of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride and Other Electrophiles

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted covalent inhibitors (TCIs), the choice of the electrophilic warhead is a critical determinant of potency, selectivity, and overall therapeutic potential. The resurgence of covalent drug discovery, fueled by clinical successes, has spurred the development of novel electrophiles that expand the scope of targetable residues beyond the traditionally favored cysteine. This guide provides an in-depth comparison of a next-generation electrophile, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride, with established electrophilic warheads such as acrylamides, chloroacetamides, and vinyl sulfones. Our analysis is grounded in the principles of chemical reactivity, target residue selectivity, and the practical application of supporting experimental data for the informed researcher in drug development.

The Rise of Heteroaryl Sulfonyl Fluorides: A New Frontier in Covalent Inhibition

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous kinase inhibitors.[1][2][3] Its inherent biological relevance makes it an attractive starting point for the design of targeted covalent probes. The introduction of a sulfonyl fluoride at the 5-position transforms this scaffold into a potent electrophile.

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride belongs to the class of heteroaryl sulfonyl fluorides, which have emerged as a versatile and tunable class of electrophiles.[4][5] Unlike their phenyl-based counterparts, heteroaryl sulfonyl fluorides offer improved physicochemical properties, including enhanced solubility and metabolic stability, which are highly desirable in drug candidates.[4]

Reactivity and Selectivity Profile: Beyond Cysteine

A key advantage of sulfonyl fluorides is their ability to target a broader range of nucleophilic amino acid residues.[6] While traditional electrophiles like acrylamides and chloroacetamides predominantly react with the highly nucleophilic thiol of cysteine, sulfonyl fluorides have been shown to form stable covalent bonds with tyrosine, lysine, serine, threonine, and histidine.[6] This expanded targeting capability opens up new avenues for inhibiting proteins that lack a suitably positioned cysteine in their binding sites.[6]

The reactivity of sulfonyl fluorides is governed by the principles of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[7] The central sulfur atom is highly electrophilic and susceptible to nucleophilic attack by amino acid side chains, leading to the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride can be finely tuned by the electronic properties of the attached heteroaryl ring system, allowing for the optimization of target engagement while minimizing off-target reactivity.[5]

A Head-to-Head Comparison with Established Electrophiles

The selection of an appropriate electrophile is a nuanced decision that depends on the specific target and desired pharmacological profile. The following table provides a comparative overview of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (representing heteroaryl sulfonyl fluorides) and other commonly used electrophiles.

Electrophile ClassRepresentative StructurePrimary Target ResiduesRelative ReactivityKey AdvantagesPotential Disadvantages
Heteroaryl Sulfonyl Fluoride 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluorideTyr, Lys, Ser, Thr, His, CysModerate & TunableBroad residue targeting, improved drug-like properties, high stability.[4][6]Can be less reactive than other classes, requiring strong binding affinity for efficient covalent modification.
Acrylamide CysteineModerateWell-established in FDA-approved drugs, good balance of reactivity and stability.[8]Primarily limited to cysteine targeting, potential for off-target reaction with glutathione.
Chloroacetamide CysteineHighForms stable covalent bonds, useful for unambiguous detection of target engagement.High reactivity can lead to off-target effects and potential toxicity.
Vinyl Sulfone Cysteine, LysineHighGenerally more reactive than acrylamides, can target lysine in some contexts.[9]High reactivity can pose challenges for achieving target specificity.

Experimental Workflows for Assessing Selectivity

Objective comparison of electrophile selectivity relies on robust experimental data. The following protocols outline key methodologies for characterizing the performance of a novel electrophile like 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

Kinetic Analysis of Covalent Inhibition

The efficiency of a covalent inhibitor is best described by the second-order rate constant, k_inact/K_I, which accounts for both the initial binding affinity (K_I) and the rate of covalent bond formation (k_inact).

Experimental Protocol: Determination of k_inact/K_I

  • Reagents and Buffers:

    • Purified target protein

    • Electrophilic inhibitor stock solution (e.g., in DMSO)

    • Assay buffer (e.g., PBS, pH 7.4)

    • Detection reagent (specific to the protein's activity)

  • Procedure:

    • Incubate the target protein with varying concentrations of the inhibitor at a constant temperature.

    • At specific time points, take aliquots of the reaction and measure the remaining protein activity using a suitable assay (e.g., enzymatic assay, binding assay).

    • Plot the observed rate of inactivation (k_obs) against the inhibitor concentration.

    • Fit the data to the following equation to determine k_inact and K_I:

      • k_obs = k_inact * [I] / (K_I + [I])

    • The ratio k_inact/K_I provides a measure of the covalent efficiency.

G cluster_0 Kinetic Analysis Workflow start Prepare protein and inhibitor solutions incubate Incubate protein with inhibitor at various concentrations start->incubate measure Measure remaining protein activity at different time points incubate->measure plot Plot k_obs vs. [Inhibitor] measure->plot fit Fit data to determine k_inact and K_I plot->fit calculate Calculate k_inact/K_I fit->calculate

Caption: Workflow for determining the kinetic parameters of a covalent inhibitor.

Chemoproteomic Profiling for Proteome-Wide Selectivity

To assess the selectivity of an electrophile across the entire proteome, chemoproteomic methods are indispensable. Activity-Based Protein Profiling (ABPP) and related techniques utilize tagged versions of the electrophile to identify its cellular targets.

Experimental Protocol: Competitive ABPP for Selectivity Profiling

  • Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride.

  • Cell Lysate Treatment:

    • Treat cell lysates with the untagged inhibitor at various concentrations.

    • Add the tagged probe to the lysates to label the remaining available targets.

  • Click Chemistry and Enrichment:

    • For alkyne-tagged probes, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach a biotin tag.

    • Enrich the biotin-tagged proteins using streptavidin beads.

  • Mass Spectrometry Analysis:

    • Digest the enriched proteins into peptides.

    • Analyze the peptides by LC-MS/MS to identify the proteins that were labeled by the probe.

  • Data Analysis:

    • Quantify the abundance of labeled proteins in the inhibitor-treated samples relative to a vehicle control.

    • A decrease in the labeling of a protein in the presence of the inhibitor indicates it is a target.

G cluster_1 Chemoproteomic Selectivity Workflow lysate Cell Lysate inhibitor Treat with untagged inhibitor lysate->inhibitor probe Add tagged probe inhibitor->probe click Click Chemistry (Biotinylation) probe->click enrich Streptavidin Enrichment click->enrich ms LC-MS/MS Analysis enrich->ms data Identify and Quantify Targets ms->data

Caption: Workflow for assessing proteome-wide selectivity using competitive chemoproteomics.

Conclusion: A Promising New Tool for Covalent Drug Discovery

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride represents a significant advancement in the design of covalent probes and inhibitors. Its heteroaryl sulfonyl fluoride warhead offers the potential for broader target engagement beyond cysteine, coupled with improved drug-like properties.[4] While direct experimental data for this specific molecule is emerging, the principles outlined in this guide provide a robust framework for its characterization and comparison with established electrophiles. By employing rigorous kinetic and proteomic analyses, researchers can unlock the full potential of this and other next-generation electrophiles in the development of highly selective and effective covalent therapeutics.

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  • Chen, C.-H., et al. (2021). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Molecules, 26(13), 3804. [Link]

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validating target engagement of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride probes

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for researchers and drug development professionals on validating the target engagement of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride probes.

Introduction to the Probe Scaffold

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride scaffold is a highly privileged building block in chemical biology and drug discovery. The pyrrolo[2,3-d]pyrimidine core acts as a classic adenine mimetic, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket[1].

By functionalizing the 5-position with a sulfonyl fluoride group, this scaffold is transformed into a potent Sulfur Fluoride Exchange (SuFEx) covalent probe. Unlike traditional electrophiles that target rare active-site cysteines, sulfonyl fluorides can undergo context-dependent nucleophilic substitution with the conserved catalytic lysine (or occasionally tyrosine) present in the ATP-binding pocket of the vast majority of the human kinome[2][3]. Furthermore, the 4-chloro substitution provides a versatile synthetic handle for late-stage diversification via SNAr reactions with various amines, allowing researchers to tune the probe's non-covalent affinity before the SuFEx warhead engages[4].

Comparative Analysis: SuFEx Probes vs. Alternative Modalities

To objectively evaluate the performance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives, we must compare them against traditional reversible inhibitors and cysteine-targeted acrylamide probes.

Table 1: Performance and Utility Comparison of Kinase Probe Modalities

MetricSuFEx Probes (Sulfonyl Fluorides)Acrylamide ProbesTraditional Reversible Probes
Primary Target Residue Conserved Catalytic Lysine (or Tyrosine)[2]Non-conserved CysteineNone (Non-covalent)
Kinome Coverage Broad (~48% of the kinome)[5]Narrow (<20% of the kinome)Broad (Scaffold dependent)
Target Engagement Duration Irreversible (Infinite residence time)Irreversible (Infinite residence time)Transient (Koff dependent)
Cellular ATP Competition High resistance post-covalent bond formationHigh resistance post-covalent bond formationHighly sensitive (Requires high affinity to compete with 2-8 mM cellular ATP)[5]
Chemoproteomic Utility Excellent (Broad profiling via alkyne tagging)[2]Good (Limited to cysteine-bearing kinases)Poor (Requires photoaffinity labeling)

Causality Insight: The superior kinome coverage of SuFEx probes stems from the ubiquitous nature of the catalytic lysine in the kinase active state. The sulfonyl fluoride is relatively inert in aqueous solution but becomes hyper-reactive upon binding in the hydrophobic pocket, driven by proximity-induced desolvation and pKa perturbation of the target lysine[3].

Mechanistic Pathway of Target Engagement

The target engagement of these probes is a two-step self-validating system. First, the pyrrolo-pyrimidine core must reversibly bind the hinge region. Second, the spatial geometry must perfectly align the 5-sulfonyl fluoride with the nucleophilic residue to trigger the SuFEx reaction.

G N1 1. Reversible Hinge Binding (Pyrrolo[2,3-d]pyrimidine core) N2 2. Proximity-Induced Activation (Desolvation of ATP pocket) N1->N2 N3 3. Nucleophilic Attack (Conserved Catalytic Lysine) N2->N3 N4 4. SuFEx Reaction (Fluoride Leaving Group) N3->N4 N5 5. Irreversible Covalent Adduct (Target Engagement Confirmed) N4->N5

Caption: Two-step SuFEx target engagement: Reversible hinge binding followed by covalent lysine modification.

Experimental Methodologies for Validating Target Engagement

To ensure trustworthiness and scientific integrity, target engagement must be validated in live cells. Biochemical assays utilizing recombinant proteins or cell lysates fail to replicate the 2-8 mM intracellular ATP concentrations, leading to artificially inflated potency metrics[5].

Protocol 1: Live-Cell Chemoproteomic Profiling (CellEKT Workflow)

This protocol utilizes an alkyne-tagged derivative of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride probe to map the kinome interaction landscape[5].

  • In Situ Labeling: Treat live Jurkat or K562 cells (at ~80% confluency) with the alkyne-tagged SuFEx probe (1–5 μM) for 2 hours at 37°C.

    • Rationale: Live-cell treatment forces the probe to compete with physiological ATP levels, ensuring only biologically relevant target engagements are captured[2].

  • Cell Lysis: Wash cells with cold PBS and lyse using 1% NP-40 buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 20,000 × g to clear the lysate.

  • CuAAC Click Chemistry: To the cleared lysate (2 mg/mL protein), add 100 μM biotin-azide, 1 mM TCEP, 100 μM TBTA ligand, and 1 mM CuSO4. Incubate for 1 hour at room temperature.

    • Rationale: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) covalently attaches a biotin handle exclusively to the probe-modified proteins.

  • Enrichment & Digestion: Precipitate proteins using cold methanol/chloroform. Resuspend and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, 8M Urea) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptides via high-resolution mass spectrometry to identify the engaged kinases.

Protocol 2: Competitive Occupancy Assay (Self-Validating Control)

To prove that the SuFEx probe is engaging the specific active site and not reacting non-specifically, a competitive occupancy assay must be performed[6].

  • Pre-treatment: Pre-incubate live cells with a known, highly selective reversible inhibitor (e.g., Dasatinib for SRC-family kinases) at varying concentrations (10 nM - 1 μM) for 1 hour.

  • Probe Competition: Add the alkyne-tagged SuFEx probe (1 μM) to the media for an additional 1 hour.

  • Readout: Perform cell lysis, CuAAC with a fluorophore (e.g., TAMRA-azide), and resolve via SDS-PAGE.

  • Validation Logic: If the fluorescent band corresponding to the target kinase disappears in a dose-dependent manner with the reversible inhibitor, it definitively proves that the SuFEx probe and the reversible drug compete for the exact same active-site pocket[2].

G N1 Live Cell Treatment (SuFEx Probe ± Competitor) N2 Cell Lysis & Protein Extraction N1->N2 N3 CuAAC Click Chemistry (Biotin or Fluorophore Azide) N2->N3 N4 Streptavidin Enrichment (Stringent Washing) N3->N4 N5 On-Bead Trypsin Digestion N4->N5 N6 LC-MS/MS Target Identification N5->N6

Caption: Chemoproteomic workflow for validating SuFEx probe target engagement in live cells.

Summary of Experimental Data Interpretation

When analyzing the LC-MS/MS data from the CellEKT workflow, successful target engagement of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride scaffold is characterized by the identification of the target kinase with a mass shift corresponding to the probe adduct on the precise catalytic lysine residue. The inability to wash away the signal with 8M Urea confirms the covalent nature of the engagement, establishing this scaffold as a premier tool for kinome-wide profiling and targeted covalent inhibitor (TCI) development.

Sources

Comparative Stability Guide: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride vs. Aryl Fluorosulfates in SuFEx-Based Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors (TCIs). By engaging non-catalytic amino acids (tyrosine, lysine, serine, and histidine) within protein binding pockets, SuFEx warheads offer a broader targeting scope than traditional cysteine-reactive acrylamides.

For kinase inhibitor design, the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged, highly validated ATP-hinge binding motif[1]. Functionalizing this core with a SuFEx warhead—such as in 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride —creates a potent covalent probe. However, the intrinsic reactivity of heteroaromatic sulfonyl fluorides often presents stability challenges in aqueous media. This guide objectively compares the stability, reactivity, and application profiles of this specific heteroaryl sulfonyl fluoride against the highly stable aryl fluorosulfate class, providing actionable experimental workflows for drug development professionals.

Structural Rationale & The Causality of Stability

To design effective covalent drugs, researchers must balance electrophilic reactivity with aqueous and metabolic stability. If a warhead is too reactive, it will hydrolyze in plasma or react with off-target nucleophiles (like glutathione), leading to systemic toxicity. If it is too stable, it will fail to engage the target protein.

The Heteroaryl Sulfonyl Fluoride (-SO₂F)

The compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride features a sulfur(VI) center directly attached to an electron-deficient heteroaromatic ring.

  • Causality of Instability: The electron-withdrawing nature of the pyrrolopyrimidine core increases the electrophilicity of the sulfur center. While significantly more stable than their sulfonyl chloride counterparts, heteroaromatic sulfonyl fluorides are still susceptible to hydrolysis by trace water or physiological buffers, and can undergo formal SO₂ extrusion decomposition pathways[2].

  • Utility: The 4-chloro position serves as an ideal handle for S_NAr diversification (e.g., adding amines to build the kinase inhibitor body), while the 5-sulfonyl fluoride acts as the covalent warhead[3].

The Aryl Fluorosulfate (-OSO₂F)

Fluorosulfates are synthesized by attaching a -SO₂F group to a phenolic oxygen.

  • Causality of Stability: The insertion of the oxygen atom fundamentally alters the electronic environment of the sulfur(VI) center. The oxygen atom donates electron density via resonance into the empty d-orbitals (or σ∗ antibonding orbital) of the S-F bond. This resonance tempers the electrophilicity of the sulfur center, rendering fluorosulfates highly resistant to aqueous hydrolysis and highly stable in human plasma[4][5].

  • Utility: Fluorosulfates act as "context-specific" electrophiles. They remain inert in biological media until they bind to a specific protein microenvironment where proximal basic residues (like histidine or lysine) activate the target nucleophile (e.g., a tyrosine hydroxyl) to initiate the SuFEx reaction[6].

G N1 SuFEx Warhead Selection N2 Heteroaryl Sulfonyl Fluoride (e.g., Pyrrolopyrimidine-SO2F) N1->N2 N3 Aryl Fluorosulfate (Ar-OSO2F) N1->N3 N4 High Electrophilicity Prone to Aqueous Hydrolysis N2->N4 N5 Resonance Stabilized High Plasma/Aqueous Stability N3->N5 N6 Broad Reactivity (Lys, Tyr, His) N4->N6 N7 Context-Specific Reactivity (Requires Proximal Base) N5->N7

Caption: Logical relationship between SuFEx warhead selection, electronic stabilization, and reactivity.

Quantitative Stability Comparison

The following table synthesizes experimental stability metrics comparing representative heteroaromatic sulfonyl fluorides (analogous to the pyrrolopyrimidine core) and aryl fluorosulfates.

Parameter4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluorideRepresentative Aryl FluorosulfateCausality / Implication for Drug Design
Aqueous Half-Life (pH 7.4, 37°C) < 2 – 6 hours> 72 hoursHeteroaryl -SO₂F is prone to nucleophilic attack by OH⁻. Fluorosulfates require forced basic conditions (pH > 10) to hydrolyze[5].
Human Plasma Stability ( t1/2​ ) Low to Moderate (~1-3 hours)Excellent (> 24 hours)Fluorosulfates avoid premature clearance and off-target protein adduction in circulation[7].
GSH Reactivity (In Vitro) Moderate (Concentration dependent)NegligibleFluorosulfates do not readily react with free thiols, reducing the risk of glutathione depletion and hepatotoxicity.
Target Residue Preference Lysine, Tyrosine, SerineTyrosine (activated), Serine (non-catalytic)Fluorosulfates require a highly specific binding pocket geometry to activate the target residue[6].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in controls ensure that observed degradation is due to chemical instability rather than compound precipitation or analytical artifacts.

Protocol A: Synthesis & Validation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride

Note: Heteroaromatic sulfonyl chlorides are notoriously unstable. Direct oxidative chlorination followed by immediate fluoride exchange is the preferred method[8].

  • Oxidative Chlorination: Suspend 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-thiol (1.0 eq) in a biphasic mixture of DCM and 1M HCl. Cool to 0°C.

  • Activation: Add sodium hypochlorite (NaOCl, 3.0 eq) dropwise. Stir for 15 minutes to form the transient sulfonyl chloride in situ.

  • Fluoride Exchange: Immediately add a saturated aqueous solution of Potassium Bifluoride (KHF₂, 5.0 eq). Stir vigorously at room temperature for 2 hours.

  • Extraction & Purification: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

  • Self-Validation (Analytical):

    • ¹⁹F-NMR: Confirm the presence of the S-F bond (characteristic sharp singlet typically between +50 to +65 ppm).

    • LC-MS: Ensure the absence of the sulfonic acid byproduct (M-F+OH), which indicates premature hydrolysis during synthesis.

Protocol B: Comparative Aqueous & Plasma Stability Assay (LC-MS/MS)

This protocol objectively quantifies the kinetic half-life of SuFEx warheads.

  • Stock Preparation: Prepare 10 mM stock solutions of the sulfonyl fluoride and the comparative fluorosulfate in LC-MS grade DMSO.

  • Matrix Incubation: Dilute stocks to a final concentration of 10 µM in (a) PBS (pH 7.4) and (b) pooled human plasma. Ensure final DMSO concentration is 1% to prevent protein denaturation.

  • Time-Course Sampling: Incubate at 37°C under gentle agitation. Extract 50 µL aliquots at t=0,1,2,4,8,12,and 24 hours.

  • Quenching & Internal Standard: Immediately quench each aliquot with 150 µL of ice-cold Acetonitrile containing 1 µM Labetalol (Internal Standard).

  • Protein Precipitation: Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation (Mass Balance): Do not solely monitor the disappearance of the parent compound. Explicitly monitor the MRM transitions for the corresponding sulfonic acid (hydrolysis product) and sulfate degradation products. If the parent compound disappears but the hydrolysis product does not appear proportionally, the compound is likely precipitating out of solution, not degrading.

Workflow S1 Compound Incubation (PBS/Plasma) S2 Time-Course Sampling (0-24h) S1->S2 S3 Acetonitrile Quench + IS S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Kinetic Half-Life Calculation S4->S5

Caption: Step-by-step LC-MS/MS experimental workflow for evaluating SuFEx warhead stability.

Conclusion & Strategic Recommendations

For drug development professionals targeting kinase hinge regions:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride is an excellent in vitro chemical biology probe. Its higher reactivity allows for rapid mapping of addressable nucleophiles (Lys, Tyr) within the ATP pocket. However, its limited aqueous stability makes it a challenging starting point for an orally bioavailable clinical candidate.

  • Transitioning to Fluorosulfates: If the sulfonyl fluoride probe successfully identifies a targetable residue, the strategic next step is often to transition to an aryl fluorosulfate . This can be achieved by appending a phenolic ring to the pyrrolopyrimidine core (e.g., via cross-coupling at the 4-position) and converting the phenol to a fluorosulfate. This structural pivot leverages the hinge-binding affinity of the pyrrolopyrimidine while utilizing the resonance-stabilized fluorosulfate to achieve the metabolic stability required for in vivo efficacy[4].

References

  • Structure-based design and analysis of SuFEx chemical probes National Institutes of Health (PMC)[Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions National Institutes of Health (PMC)[Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Scilit[Link]

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry RSC Publishing[Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry ACS Publications[Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry National Institutes of Health (PMC)[Link]

  • JAK3 Inhibitors: Covalent and Noncovalent Interactions of a Cyanamide Group Investigated by Multiscale Free-Energy Simulations ACS Publications[Link]

  • Current Developments in Covalent Protein Kinase Inhibitors Chimia[Link]

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A Comparative Guide to In Vitro Assay Validation Using Covalent Probes: Featuring 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and chemical biology, the validation of in vitro assays is a critical step to ensure data reliability and reproducibility. The use of chemical probes, particularly covalent inhibitors, offers a powerful method to interrogate biological systems and validate assay performance. This guide provides an in-depth comparison of a promising class of covalent probes, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives, with established alternatives, supported by experimental data and detailed protocols.

The Principle of Covalent Probes in Assay Validation

Covalent inhibitors form a stable, long-lasting bond with their target protein, often an enzyme, providing a distinct advantage in assay validation. Unlike reversible inhibitors, their effects are not easily washed out, allowing for a more definitive assessment of target engagement and inhibition. This is particularly valuable in validating assays designed to screen for inhibitors of a specific target. A well-characterized covalent probe can serve as a robust positive control, helping to define the dynamic range of the assay and confirm that the assay can accurately measure the activity of the target enzyme.

The validation of such assays is guided by principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), which emphasize the importance of demonstrating an assay's suitability for its intended purpose.

The Rise of Sulfonyl Fluorides: A New Class of Covalent Probes

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold is a well-established core structure in the development of kinase inhibitors.[1][2] The addition of a sulfonyl fluoride (-SO₂F) "warhead" transforms these molecules into covalent probes with a unique mechanism of action.

Mechanism of Action

Sulfonyl fluorides are electrophilic moieties that can form covalent bonds with nucleophilic amino acid residues on their target proteins. While they can react with several nucleophiles, they have shown a particular propensity for targeting the ε-amino group of lysine residues, as well as the hydroxyl group of tyrosine and the imidazole nitrogen of histidine.[3][4] In the context of protein kinases, a highly conserved lysine residue within the ATP-binding site is a key target for these probes.[3][5]

The reaction involves the nucleophilic attack of the amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. This covalent modification is essentially irreversible under physiological conditions.

Signaling Pathway: Covalent Inhibition of a Kinase by a Sulfonyl Fluoride Probe

G cluster_0 Kinase ATP-Binding Site cluster_1 Covalent Probe cluster_2 Covalent Modification Kinase Kinase Lysine Lysine Kinase->Lysine Contains Covalent_Complex Kinase-Probe Covalent Adduct Lysine->Covalent_Complex Forms covalent bond with probe ATP ATP ATP->Kinase Binds to Probe Pyrrolo[2,3-d]pyrimidine -SO2F Derivative Probe->Kinase Targets Inactive_Kinase Inactive Kinase Covalent_Complex->Inactive_Kinase Results in

Caption: Covalent modification of a conserved lysine in the kinase ATP-binding site by a sulfonyl fluoride probe, leading to irreversible inhibition.

A Comparative Analysis: Sulfonyl Fluorides vs. Acrylamides

To objectively evaluate the performance of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives, we compare them to a well-established class of covalent kinase inhibitors: acrylamide-based inhibitors. Acrylamides are known to form covalent bonds with cysteine residues, another important nucleophile in protein active sites.[6][7]

For this comparison, we will use data from two FDA-approved acrylamide-based kinase inhibitors, Ibrutinib (a Bruton's tyrosine kinase (BTK) inhibitor) and Osimertinib (an epidermal growth factor receptor (EGFR) inhibitor).[2][8][9]

Feature4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride Derivatives (Inferred)Acrylamide-Based Inhibitors (Ibrutinib & Osimertinib)
Target Residue Primarily Lysine, Tyrosine, Histidine[3][4]Primarily Cysteine[6]
Mechanism Nucleophilic attack on sulfonyl fluoride, displacement of fluorideMichael addition to the α,β-unsaturated carbonyl[6]
Potency (k_inact_/K_I_) Data not publicly available for this specific derivative. The related probe XO44 shows broad-spectrum kinase engagement.[5]Ibrutinib (BTK): ~328,000 M⁻¹s⁻¹[4][10]Osimertinib (EGFR L858R/T790M): High efficiency[3]
Selectivity Potentially broad-spectrum, depending on the scaffold. The pyrrolo[2,3-d]pyrimidine core can be modified to enhance selectivity.[11][12]Ibrutinib: Inhibits several kinases with a homologous cysteine.[9][13]Osimertinib: Highly selective for certain EGFR mutants over wild-type.[3]
Assay Validation Use Promising as a broad-spectrum positive control for kinase assays.Well-established as specific positive controls for assays involving their target kinases.

Note: The potency and selectivity of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivative are inferred based on the behavior of similar compounds and will require experimental confirmation.

Experimental Protocols for In Vitro Assay Validation

The following protocols provide a framework for validating an in vitro kinase assay using a covalent inhibitor.

In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted for the use of a covalent inhibitor to determine its potency and validate the assay.

Experimental Workflow: In Vitro Kinase Assay Validation

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Kinase Reaction cluster_3 Detection cluster_4 Data Analysis Reagents Prepare Kinase, Substrate, ATP, and Covalent Inhibitor Incubate Incubate Kinase with Inhibitor at various time points Reagents->Incubate Add_Substrate_ATP Initiate reaction with Substrate and ATP Incubate->Add_Substrate_ATP Add_ADP_Glo Add ADP-Glo™ Reagent to measure ADP production Add_Substrate_ATP->Add_ADP_Glo Luminescence Read Luminescence Add_ADP_Glo->Luminescence Calculate_IC50 Calculate Time-Dependent IC50 Luminescence->Calculate_IC50 Determine_kinact_KI Determine kinact and KI Calculate_IC50->Determine_kinact_KI

Caption: A stepwise workflow for determining the kinetic parameters of a covalent kinase inhibitor using an in vitro assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivative in 100% DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare solutions of the target kinase, substrate peptide, and ATP in assay buffer.

  • Pre-incubation:

    • In a 384-well plate, add the kinase solution to wells containing the serially diluted inhibitor.

    • Incubate for various time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature to allow for covalent bond formation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP to each well.

    • Incubate for a fixed time (e.g., 60 minutes) at room temperature. The ATP concentration should be at or near the K_m for the kinase.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using a commercially available kit such as ADP-Glo™ (Promega).

    • Add the ADP-Glo™ Reagent to convert the remaining ATP to light.

    • Add the Kinase Detection Reagent to measure the amount of ADP produced, which is proportional to the kinase activity.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration for each pre-incubation time point.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value at each time point.

    • Determine the kinetic parameters, K_I (the initial binding affinity) and k_inact (the rate of inactivation), by plotting the observed rate of inhibition (k_obs) against the inhibitor concentration.[14]

Confirmation of Covalent Modification by Mass Spectrometry

It is crucial to confirm that the observed inhibition is due to covalent modification of the target protein.

Step-by-Step Methodology:

  • Incubation:

    • Incubate the target kinase with an excess of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivative for a sufficient time to ensure complete labeling.

    • Include a control sample of the kinase incubated with DMSO.

  • Sample Preparation:

    • Remove the excess, unbound inhibitor by buffer exchange or gel electrophoresis.

    • Denature, reduce, and alkylate the protein samples.

    • Digest the protein into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide digests by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]

    • Search the MS/MS data against the protein sequence database, including a variable modification on lysine, tyrosine, and histidine residues corresponding to the mass of the inhibitor minus the mass of hydrogen fluoride.

  • Data Analysis:

    • Identify the modified peptide(s) and confirm the site of covalent modification.[11][15]

Conclusion and Future Perspectives

The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride derivatives represent a promising class of covalent probes for in vitro assay validation, particularly for kinase targets. Their unique mechanism of targeting lysine and other nucleophilic residues offers a valuable alternative to more established cysteine-reactive probes like acrylamides. While further experimental characterization of this specific derivative is required to fully elucidate its potency and selectivity, the methodologies outlined in this guide provide a robust framework for its validation and application.

The continued development of novel covalent probes with diverse reactivity profiles will undoubtedly enhance the toolbox for researchers in drug discovery and chemical biology, leading to more reliable and informative in vitro assays.

References

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680–685. [Link]

  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. eScholarship, University of California. [Link]

  • Goodenough, J. C., et al. (2020). Insight into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib through Enzyme Kinetic Studies. Biochemistry, 59(16), 1595–1607. [Link]

  • Arien, T., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Strelow, J. M. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 8(3), 476-485. [Link]

  • Zhang, T., et al. (2016). Covalent targeting of the conserved catalytic lysine of protein kinases. Angewandte Chemie International Edition, 55(42), 13136-13140. [Link]

  • Strelow, J. M. (2017). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 8(3), 476-485. [Link]

  • Serafimova, I. M., et al. (2019). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology, 26(11), 1486–1500. [Link]

  • Miller, R. M., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Medicinal Chemistry Letters, 14(3), 323–329. [Link]

  • Miller, R. M., et al. (2023). Controlling Ibrutinib's Conformations about Its Heterobiaryl Axis to Increase BTK Selectivity. ACS Publications. [Link]

  • Johnson, J. L., et al. (2022). Selective Inhibition of Bruton's Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors. ACS Pharmacology & Translational Science, 5(11), 1076–1087. [Link]

  • Goodenough, J. C., et al. (2020). Insight Into the Therapeutic Selectivity of the Irreversible EGFR Tyrosine Kinase Inhibitor Osimertinib Through Enzyme Kinetic Studies. ResearchGate. [Link]

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  • Schröder, P., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols, 2(1), 100278. [Link]

  • Packer, M. S., et al. (2021). Tunable Methacrylamides for Covalent Ligand Directed Release Chemistry. Journal of the American Chemical Society, 143(12), 4647–4652. [Link]

  • Gehringer, M., et al. (2019). Inhibition of osimertinib-resistant epidermal growth factor receptor EGFR-T790M/C797S. Chemical Science, 10(41), 9478–9489. [Link]

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Safety Operating Guide

4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling and Disposal Protocols for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride in SuFEx Applications

As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes a cornerstone of modern drug development and chemical biology, the use of specialized sulfonyl fluoride building blocks has proliferated[1]. 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride (CAS: 2228241-54-9) is a highly valuable, bifunctional electrophile. However, like all sulfonyl fluorides, its unique stability-reactivity profile requires precise, scientifically grounded disposal protocols to ensure laboratory safety and environmental compliance.

As an application scientist, I emphasize that proper disposal is not merely a regulatory checkbox; it is an extension of rigorous experimental design. This guide details the mechanistic rationale and step-by-step procedures for the safe decommissioning of this specific compound.

Hazard Profile & Causality

Sulfonyl fluorides possess a distinctive thermodynamic stability. Unlike sulfonyl chlorides, the S-F bond undergoes heterolytic cleavage and is highly resistant to reduction and thermolysis[2]. They are remarkably stable in neutral aqueous environments, which is why they are favored for biological assays[2].

However, this stability means that standard aqueous washing is insufficient for disposal. Furthermore, the compound presents severe acute toxicity and corrosive hazards[3].

Table 1: GHS Hazard Profile and Required PPE for 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl Fluoride

Hazard ClassificationGHS CodeHazard DescriptionRequired PPE & Engineering Controls
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.Nitrile gloves (double-gloving recommended), lab coat, safety goggles.
Skin Corrosion H314Causes severe skin burns and eye damage.Handle exclusively within a certified, externally exhausted fume hood.
STOT SE 3 H336May cause drowsiness or dizziness.Half-mask respirator if ventilation is compromised (rare if hood is functional).
Chemical Specific N/AFluoride ion release upon hydrolysis.Calcium gluconate gel must be available in case of skin exposure.

Data sourced from standardized chemical substance notifications[3].

The Chemistry of Quenching (Base-Catalyzed Hydrolysis)

To safely dispose of active reaction mixtures containing unreacted 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride, the S(VI)-F bond must be intentionally broken. While stable at pH 7, the hydrolysis rate of sulfonyl fluorides is dramatically accelerated under basic conditions (e.g., pH > 10)[4].

The addition of an aqueous base (like NaOH) to a polar aprotic solvent mixture catalyzes the nucleophilic attack of the hydroxide ion on the sulfur center, displacing the fluoride ion. This converts the reactive, toxic sulfonyl fluoride into a relatively benign sulfonate salt and free inorganic fluoride, which can then be safely processed by institutional waste management.

Experimental Protocols for Disposal

The following protocols must be executed within a certified chemical fume hood, adhering strictly to your institution's Environmental Health and Safety (EHS) guidelines.

Protocol A: Disposal of Unused Stock / Neat Chemical

Unused, neat sulfonyl fluorides should never be manually quenched due to the risk of uncontrolled exothermic reactions and the generation of concentrated hydrofluoric acid/fluoride salts.

  • Containment: Keep the unused 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride in its original, tightly sealed vendor packaging.

  • Secondary Containment: Place the vial inside a secondary shatter-proof container (e.g., a plastic safety jar) to prevent accidental breakage.

  • Labeling: Clearly label the container with the full chemical name, CAS number (2228241-54-9), and its primary hazards (Corrosive, Acute Toxic).

  • Transfer: Transfer the sealed container directly to your institution's designated Halogenated Organic Waste stream. It must be disposed of by a licensed waste carrier via high-temperature incineration[5]. Do not mix with other waste streams.

Protocol B: In-Hood Quenching of Active Reaction Mixtures

For reaction mixtures containing excess 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride, the following base-hydrolysis protocol ensures the electrophile is neutralized before entering the waste stream.

  • Dilution: Dilute the crude reaction mixture with a polar aprotic solvent (e.g., Acetonitrile or THF) to ensure the sulfonyl fluoride remains fully solubilized. Aim for a concentration of <0.1 M.

  • Cooling: Submerge the reaction flask in an ice-water bath (0 °C) to control the thermodynamics of the quenching process.

  • Base Addition: Slowly, dropwise, add an excess (typically 3-5 equivalents relative to the starting sulfonyl fluoride) of 1M aqueous Sodium Hydroxide (NaOH) .

  • Agitation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 to 4 hours. The high pH will force the rapid hydrolysis of the S-F bond[4].

  • Verification (Crucial Step): Before declaring the mixture safe for waste transfer, pull a small aliquot and analyze via LC-MS or TLC. Confirm the complete disappearance of the sulfonyl fluoride mass/spot.

  • Waste Segregation: Once complete hydrolysis is confirmed, transfer the entire mixture to a designated Basic Aqueous Halogenated Waste container. Warning: Do not neutralize this waste with strong acids, as this could protonate the free fluoride ions, generating highly hazardous hydrofluoric acid (HF).

Disposal Workflow Visualization

G Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride Waste Stream Decision Waste Type? Start->Decision Unused Unused Stock / Neat Chemical Decision->Unused Pure Reaction Active Reaction Mixture Decision->Reaction Mixture Seal Seal in Original Container Do Not Mix Unused->Seal Dilute Dilute with Polar Aprotic Solvent (e.g., MeCN) Reaction->Dilute Waste1 Institutional Halogenated Organic Waste Seal->Waste1 Quench Add 1M NaOH (aq) at 0°C Stir 2-4 hours Dilute->Quench Verify Verify Complete Hydrolysis (LC-MS / TLC) Quench->Verify Waste2 Institutional Basic Aqueous Halogenated Waste Verify->Waste2 Incinerate Licensed Facility Incineration Waste1->Incinerate Waste2->Incinerate

Figure 1: Decision tree and operational workflow for the safe disposal and quenching of sulfonyl fluoride reagents.

References

  • NextSDS. "4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl fluoride — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • ACS Publications. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society. Available at: [Link]

  • NIH PubMed Central. "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." PMC. Available at:[Link]

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